Product packaging for 2-Chloro-4-methylphenol(Cat. No.:CAS No. 6640-27-3)

2-Chloro-4-methylphenol

Cat. No.: B1207291
CAS No.: 6640-27-3
M. Wt: 142.58 g/mol
InChI Key: AQJFATAFTQCRGC-UHFFFAOYSA-N
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Description

The rate of photocatalytic degradation of 2-chloro-4-methylphenol was studied.>This compound is a hydroxytoluene.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClO B1207291 2-Chloro-4-methylphenol CAS No. 6640-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methylphenol
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InChI

InChI=1S/C7H7ClO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
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InChI Key

AQJFATAFTQCRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
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DSSTOX Substance ID

DTXSID5022512
Record name 2-Chloro-4-methylphenol
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Molecular Weight

142.58 g/mol
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CAS No.

6640-27-3
Record name 2-Chloro-4-methylphenol
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Record name 2-Chloro-4-methylphenol
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Record name Phenol, 2-chloro-4-methyl-
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Record name 2-chloro-p-cresol
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Record name 2-CHLORO-4-METHYLPHENOL
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-4-methylphenol (CAS 6640-27-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylphenol, also known as 2-chloro-p-cresol, is a substituted phenolic compound with the CAS registry number 6640-27-3. This document provides an in-depth technical overview of its physicochemical properties, synthesis, analytical methods, toxicological data, and known biological activities, with a particular focus on its role as a potential endocrine disruptor.

Physicochemical Properties

This compound is a colorless to light orange or yellow clear liquid under standard conditions.[1] It is characterized by a slight phenolic odor and is sparingly soluble in water.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₇ClO[2]
Molecular Weight 142.58 g/mol [3]
Appearance Colorless to light orange to yellow clear liquid[1]
Melting Point Not available (appears as a liquid at room temperature)
Boiling Point 195-196 °C[2]
Density 1.211 g/mL at 25 °C[2]
Vapor Pressure 0.298 mmHg at 25°C[2]
Flash Point 86 °C (closed cup)[2]
Water Solubility Sparingly soluble[1]
pKa 8.79 ± 0.18 (Predicted)[1]
LogP (Octanol-Water Partition Coefficient) 2.50[2]
Refractive Index (n20/D) 1.553[2]

Synthesis and Purification

The primary route for the synthesis of this compound is through the ortho-chlorination of p-cresol (B1678582) (4-methylphenol).[4][5]

Experimental Protocol: Synthesis of this compound from p-Cresol[4][5]

Materials:

  • p-Cresol (4-methylphenol)

  • Chlorinating agent (e.g., sulfuryl chloride or chlorine gas)

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

  • Diaryl sulphide (e.g., diphenyl sulphide)

  • Inert solvent (e.g., dichloromethane, or the reaction can be run neat)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, charge p-cresol and the inert solvent (if used).

  • Add the catalyst system, consisting of a Lewis acid (0.1-10% by weight based on 4-methylphenol) and a diaryl sulphide (0.1-10% by weight based on 4-methylphenol).[5]

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add the chlorinating agent (0.5-1.5 molar equivalents per mole of 4-methylphenol) while maintaining the reaction temperature between 0-100 °C (a narrower range of 0-40°C is often optimal for selectivity).[4][5]

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • If a solvent was used, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification of the crude this compound can be achieved by distillation under reduced pressure.

Synthesis_Workflow pCresol p-Cresol Reaction Chlorination Reaction (0-100 °C) pCresol->Reaction Catalyst Lewis Acid & Diaryl Sulphide Catalyst->Reaction ChlorinatingAgent Chlorinating Agent (e.g., SO2Cl2) ChlorinatingAgent->Reaction Quench Water Quench Reaction->Quench Workup Work-up (Separation, Washing, Drying) Quench->Workup Purification Distillation Workup->Purification FinalProduct This compound Purification->FinalProduct

Synthesis workflow for this compound.

Analytical Methods

The analysis of this compound and related compounds can be performed using standard chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: GC-MS Analysis (Adapted for this compound)[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

GC Conditions:

  • Column: Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of approximately 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 270 °C.

MS Conditions:

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-350 amu.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., pyridine). Derivatization may be necessary for improved chromatographic performance, particularly for quantitative analysis of related polar compounds.

GCMS_Workflow Sample Sample containing This compound Preparation Sample Preparation (Dissolution, Derivatization) Sample->Preparation Injection GC Injection Preparation->Injection Separation GC Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Analysis Data Analysis Detection->Analysis

GC-MS analytical workflow.

Toxicology and Safety

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and eye irritation.[2]

Table 2: Toxicological Data for this compound

EndpointValueSpeciesRouteSource(s)
LD₅₀ 500 mg/kg (ATE)Not specifiedOral[2]
LD₅₀ 1,100 mg/kg (ATE)Not specifiedDermal[2]
LC₅₀ 11 mg/L (4 h, ATE)Not specifiedInhalation[2]

(ATE: Acute Toxicity Estimate)

Safety Precautions:

  • Wear suitable protective clothing, gloves, and eye/face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Biological Activity and Endocrine Disruption

This compound is recognized for its antimicrobial properties, leading to its use as a preservative and disinfectant.[1] Of significant interest to the research and drug development community is its classification as a potential endocrine-disrupting chemical (EDC).[6]

Estrogen Receptor Binding
Potential Signaling Pathways

The binding of a ligand to the estrogen receptor can trigger a cascade of cellular events through two main pathways: the direct genomic and the non-genomic signaling pathways.[7][8]

  • Direct Genomic Signaling: The ligand-ER complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA, directly regulating the transcription of target genes.[8]

  • Non-Genomic Signaling: This rapid signaling pathway involves membrane-associated estrogen receptors that activate various protein kinase cascades, which in turn can modulate the activity of transcription factors and influence gene expression.[7][8]

The specific downstream effects of this compound binding to the estrogen receptor and which of these pathways it preferentially modulates are areas that require further investigation.

Estrogen_Signaling cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Compound This compound ER_cyto Estrogen Receptor (ER) Compound->ER_cyto Genomic Pathway mER Membrane ER Compound->mER Non-Genomic Pathway ER_nu ER ER_cyto->ER_nu KinaseCascade Kinase Cascades mER->KinaseCascade Transcription Transcription Modulation KinaseCascade->Transcription Signal Transduction ERE Estrogen Response Element (ERE) ER_nu->ERE Gene Target Gene ERE->Gene Gene->Transcription

Potential estrogen signaling pathways modulated by this compound.

Conclusion

This compound is a well-characterized compound with established physicochemical properties and synthesis routes. Its toxicological profile necessitates careful handling. The primary area of interest for ongoing and future research lies in its capacity as an endocrine disruptor. Elucidating the precise binding kinetics with estrogen receptor isoforms and mapping the subsequent downstream signaling events will be crucial for a comprehensive understanding of its biological impact and for assessing its risk to human health and the environment. This technical guide serves as a foundational resource for professionals engaged in these research and development endeavors.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-p-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-p-cresol (2-chloro-4-methylphenol), a compound of interest in various industrial and pharmaceutical applications. The following sections detail its quantitative properties, outline standard experimental methodologies for their determination, and illustrate a typical workflow for chemical characterization.

Core Physicochemical Data

The physicochemical properties of 2-chloro-p-cresol (CAS No: 6640-27-3) are crucial for understanding its behavior in different matrices, its potential for environmental fate and transport, and its suitability for various applications, including as an antimicrobial agent and a preservative in pharmaceuticals and personal care products.[1] A summary of its key quantitative data is presented below.

PropertyValueReference(s)
Molecular Formula C₇H₇ClO[2][3]
Molecular Weight 142.58 g/mol [2][3]
Melting Point 193-195 °C[2][4]
Boiling Point 195-196 °C (lit.)[2][3][4]
Density 1.211 g/mL at 25 °C (lit.)[2][3]
Appearance Colorless to light orange to yellow clear liquid[1][4]
Solubility Practically insoluble in water. Soluble in polar and non-polar organic solvents.[4][5]
pKa 8.79 ± 0.18 (Predicted)[1][4]
LogP (Octanol-Water Partition Coefficient) 2.50 - 2.765 (Estimated)[1][4][6]
Vapor Pressure 0.298 mmHg at 25 °C[1][2]
Refractive Index (n20/D) 1.553 (lit.)[2][3][4]
Flash Point 86 °C (187 °F) - closed cup[2][3]

Experimental Protocols for Physicochemical Property Determination

While specific experimental protocols for 2-chloro-p-cresol are not extensively detailed in publicly available literature, the following are general, standard methodologies that would be employed for the determination of its key physicochemical properties.

Melting Point Determination

The melting point of a solid crystalline substance like 2-chloro-p-cresol can be determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range over which the substance melts is observed and recorded.

Boiling Point Determination

For a liquid at room temperature like 2-chloro-p-cresol, the boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, causing the liquid to boil and the vapor to condense, is recorded as the boiling point.

Density Measurement

The density of liquid 2-chloro-p-cresol can be measured using a pycnometer or a digital density meter. These instruments allow for the precise measurement of the mass of a known volume of the liquid at a specified temperature, typically 25 °C.

Solubility Assessment

To determine the solubility of 2-chloro-p-cresol, a known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, acetone) at a constant temperature.[5] The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound in the solvent is then measured, often using techniques like HPLC-UV.[7][8]

pKa Determination

The acid dissociation constant (pKa) of a phenolic compound like 2-chloro-p-cresol can be determined by potentiometric or spectrophotometric titration.[9] This involves titrating a solution of the compound with a strong base and monitoring the change in pH or UV-Vis absorbance. The pKa is the pH at which the compound is 50% ionized.

LogP (Octanol-Water Partition Coefficient) Measurement

The LogP value, a measure of a compound's lipophilicity, is commonly determined using the shake-flask method or by high-performance liquid chromatography (HPLC).[10] In the shake-flask method, the compound is dissolved in a mixture of octanol (B41247) and water, and the concentration in each phase is measured after separation. The HPLC method correlates the retention time of the compound on a reverse-phase column with the LogP values of known standards.[10]

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity such as 2-chloro-p-cresol.

G cluster_0 Compound Identification & Purity cluster_1 Fundamental Properties cluster_2 Solubility & Partitioning cluster_3 Safety & Hazard A Compound Synthesis/ Procurement B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, GC) B->C D Molecular Weight C->D E Melting Point C->E F Boiling Point C->F G Density C->G H Aqueous & Organic Solubility C->H K Flash Point C->K I pKa Determination H->I J LogP Measurement H->J

Physicochemical characterization workflow for a chemical compound.

Antimicrobial Mechanism

2-Chloro-p-cresol, like other phenolic compounds, exerts its antimicrobial and antifungal effects primarily by disrupting the cell membranes of microorganisms.[11][12] This disruption leads to increased permeability, leakage of essential intracellular constituents, and ultimately, cell death.[13] The lipophilic nature of phenolic compounds allows them to diffuse through the cell membranes of bacteria, fungi, and other microbes.[14]

References

An In-depth Technical Guide to the Solubility of 2-Chloro-4-methylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloro-4-methylphenol in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information for the target compound and quantitative data for the structurally analogous compound, 4-chlorophenol, to provide a relevant frame of reference. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided, along with a workflow visualization to aid in experimental design.

Introduction to this compound

This compound is a substituted phenolic compound with a range of applications, including its use as a disinfectant and as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Its solubility in various organic solvents is a critical parameter for its application in chemical synthesis, formulation development, and purification processes. The molecular structure, featuring both a polar hydroxyl group and a non-polar chlorinated aromatic ring, results in a nuanced solubility profile.

Solubility Profile of this compound

General solubility assessments indicate that this compound exhibits good solubility in a range of organic solvents, attributable to the various intermolecular forces at play. It is generally more soluble in polar organic solvents and also demonstrates solubility in non-polar solvents.[1] Conversely, it is sparingly soluble to practically insoluble in water.[2][3]

Table 1: Qualitative Solubility of this compound

Solvent ClassSolubility DescriptionRationale
Polar Protic More SolubleThe hydroxyl group of this compound can form hydrogen bonds with protic solvents like alcohols.[1]
Polar Aprotic Good SolubilityDipole-dipole interactions between the polar functionalities of the solute and aprotic solvents contribute to solubility.
Non-Polar Good SolubilityThe non-polar aromatic ring and methyl group allow for favorable van der Waals interactions with non-polar solvents.[1]
Water Sparingly SolubleThe hydrophobic nature of the chlorinated aromatic ring limits its solubility in water despite the presence of a hydroxyl group.[2][3]

Quantitative Solubility Data for 4-Chlorophenol (as a Structural Analog)

To provide a quantitative perspective on the solubility of chlorophenolic compounds in organic solvents, the following table summarizes the solubility of 4-chlorophenol, a structurally similar molecule. This data is intended to serve as a useful proxy for understanding the potential solubility behavior of this compound.

Table 2: Quantitative Solubility of 4-Chlorophenol in Various Organic Solvents

SolventTemperature (°C)Solubility (ppm)
Alcohol25Soluble
Ethyl Ether25Soluble
Benzene25Soluble
Chloroform25Soluble
Acetone25Soluble
Glycerol25Soluble
Carbon Tetrachloride25Soluble
Fixed and Volatile Oils25Soluble
Ligroin25Soluble

Source: Adapted from the National Center for Biotechnology Information (NCBI) Bookshelf, Toxicological Profile for Chlorophenols.[4] Note: "Soluble" indicates a high degree of solubility, though specific numerical values were not provided in the source for all solvents.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[5][6]

4.1. Materials and Equipment

  • This compound (or other solid solute)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Glass flasks or vials with airtight stoppers

  • Constant temperature water bath or incubator with shaking capabilities

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

4.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid this compound to a flask containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached.

    • Seal the flasks tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a constant temperature shaker bath set to the desired temperature.

    • Agitate the flasks for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solute and solvent system. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been established.[5]

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean vial to remove all undissolved solid particles. This step should be performed quickly to minimize any temperature-induced changes in solubility.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC with a suitable detector).

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ), mole fraction (x), or molarity (mol/L).

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

experimental_workflow start Start prepare Prepare Supersaturated Mixture start->prepare equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) prepare->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

References

Spectroscopic Profile of 2-Chloro-4-methylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-methylphenol (CAS No: 6640-27-3), a significant chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

IUPAC Name: this compound Synonyms: 2-Chloro-p-cresol, p-Cresol, 2-chloro- Molecular Formula: C₇H₇ClO Molecular Weight: 142.58 g/mol [1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.15d1HAr-H (H6)
~6.95dd1HAr-H (H5)
~6.75d1HAr-H (H3)
~5.5 (broad s)s1HOH
2.25s3HCH₃

Note: Exact chemical shifts can vary slightly based on solvent and concentration. The phenolic proton (OH) signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Chemical Shift (δ) ppmAssignment
~150.1C-OH (C1)
~130.5C-H (C5)
~129.8C-CH₃ (C4)
~127.2C-H (C6)
~120.5C-Cl (C2)
~115.8C-H (C3)
~20.1CH₃
Experimental Protocol: NMR

NMR spectra are typically acquired using a high-field spectrometer (e.g., 300-600 MHz).

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent. A common solvent for this compound is Chloroform-d (CDCl₃).[1] Standard solutions may be prepared with qualitatively equal molar amounts of compounds to minimize intermolecular interactions.[4]

  • Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer's magnet. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon. Spectra are recorded at a constant temperature, often 298 K (25 °C).[4]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3200–3600Strong, BroadO-H StretchPhenolic -OH
3000–3100Medium, SharpC-H StretchAromatic C-H
2850–2960Medium, SharpC-H StretchMethyl (CH₃)
1500–1600Medium-StrongC=C StretchAromatic Ring
~1220StrongC-O StretchPhenolic C-O
1000-1100Medium-StrongC-Cl StretchAryl-Cl
750–850StrongC-H Bending (out-of-plane)Aromatic C-H

Note: The broadness of the O-H stretch is due to hydrogen bonding.[5][6] The exact positions of aromatic C-H bending bands can help confirm the substitution pattern.

Experimental Protocol: IR
  • Sample Preparation: Several techniques can be used. For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a common and simple method where the solid is pressed against a crystal (e.g., diamond or germanium).[7] Alternatively, a Nujol mull or a KBr pellet can be prepared. For liquid samples or melts, the substance can be placed between two salt (e.g., NaCl) plates (capillary cell: melt).[8] Gas-phase spectra can also be obtained.[2]

  • Data Acquisition: The prepared sample is placed in the IR spectrometer. A background spectrum (without the sample) is first recorded. Then, the sample spectrum is recorded.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented here is for Electron Ionization (EI) mass spectrometry.

m/z (mass-to-charge ratio)Relative Intensity (%)Proposed Fragment Ion
144~35%[M+2]⁺ (presence of ³⁷Cl isotope)
142100%[M]⁺ (Molecular Ion, ³⁵Cl isotope)
107~80%[M - Cl]⁺
79~20%[C₆H₇]⁺
77~30%[C₆H₅]⁺

Note: The presence of a significant peak at M+2 with roughly one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom.

Experimental Protocol: MS
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system (GC-MS).[9] This separates the analyte from any impurities before it enters the ion source.

  • Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a radical cation known as the molecular ion ([M]⁺), which can then undergo fragmentation.[3]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector counts the number of ions at each m/z value, and this information is used to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Prep Pure Compound (this compound) NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep->NMR_Acq IR_Acq IR Spectrometer (FTIR/ATR) Prep->IR_Acq MS_Acq Mass Spectrometer (GC-MS) Prep->MS_Acq NMR_Data NMR Spectra (Shifts, Splitting) NMR_Acq->NMR_Data FID IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data Interferogram MS_Data Mass Spectrum (MW, Fragmentation) MS_Acq->MS_Data Ion Signal Structure Structure Elucidation & Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4-methylphenol. Aimed at researchers, scientists, and drug development professionals, this document details the predicted spectral data, outlines a standard experimental protocol for data acquisition, and presents a clear assignment of spectral signals to the molecular structure.

Introduction

This compound is a substituted aromatic compound of interest in various fields of chemical research and development. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This guide offers a detailed examination of its ¹H and ¹³C NMR spectra, providing a foundational understanding for its characterization. The data presented herein is based on widely accepted NMR prediction algorithms, offering a reliable reference for experimental work.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was obtained using advanced computational algorithms. The data is summarized in Table 1, providing details on chemical shifts (δ), signal multiplicities, coupling constants (J), and integration values.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-37.15d8.41H
H-56.95dd8.4, 2.11H
H-67.22d2.11H
-OH5.5 (variable)s-1H
-CH₃2.28s-3H

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of this compound. The chemical shifts for each carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-1150.2
C-2122.5
C-3129.8
C-4132.1
C-5115.9
C-6128.4
-CH₃20.5

Structural Assignment and Visualization

The chemical structure of this compound with the numbering scheme used for NMR signal assignment is depicted below. This visualization aids in correlating the spectral data with the specific protons and carbons in the molecule.

Caption: Structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

The following section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Acetone-d₆, (CD₃)₂CO; Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectrum to the internal standard (TMS at 0 ppm).

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra of this compound can be visualized as a logical workflow, from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire_H1 Acquire ¹H NMR Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase & Baseline Correction ft->phase integrate Integrate & Reference phase->integrate assign Assign Signals to Structure integrate->assign confirm Confirm Structure assign->confirm

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 2-Chloro-4-methylphenol. The presence of an electron-withdrawing chlorine atom and an electron-donating methyl group on the phenolic ring significantly influences the acidity and nucleophilicity of the hydroxyl group, thereby dictating its behavior in various chemical transformations. This document details the core reactions of the hydroxyl group, including its acidic and nucleophilic properties, etherification, esterification, and oxidation. Detailed experimental protocols, quantitative data from related systems, and visualizations of reaction pathways are provided to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound is a substituted phenolic compound with wide applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The reactivity of its hydroxyl group is of paramount importance for its synthetic utility. The interplay of the ortho-chloro and para-methyl substituents creates a unique electronic environment that modulates the reactivity of the hydroxyl moiety. Understanding these electronic effects is crucial for predicting reaction outcomes and designing efficient synthetic strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₇H₇ClO[2]
Molecular Weight142.58 g/mol [2]
pKa8.79 ± 0.18 (Predicted)[2]
AppearanceColorless to light orange to yellow clear liquid[2]

Reactivity of the Hydroxyl Group

The reactivity of the hydroxyl group in this compound is characterized by its acidic nature and the nucleophilicity of the corresponding phenoxide ion.

Acidity

The hydroxyl group is weakly acidic, with a predicted pKa of approximately 8.79.[2] The presence of the electron-withdrawing chlorine atom at the ortho position increases the acidity of the phenolic proton compared to phenol (B47542) (pKa ≈ 10) by stabilizing the resulting phenoxide anion through an inductive effect. Conversely, the electron-donating methyl group at the para position slightly decreases the acidity. This acidity allows for the ready formation of the phenoxide ion in the presence of a base, which is a key step in many of its reactions.

Acidity

Caption: Acid-base equilibrium of this compound.

Nucleophilicity and Ambident Nature

Deprotonation of the hydroxyl group generates the 2-chloro-4-methylphenoxide ion, a potent nucleophile. This anion is an ambident nucleophile, with electron density on both the oxygen atom and the aromatic ring (at the ortho and para positions relative to the oxygen). Consequently, it can undergo both O-alkylation/acylation and C-alkylation/acylation.

Ambident_Nucleophile

Caption: Ambident nucleophilic nature of the phenoxide.

Generally, O-alkylation and O-acylation are favored under kinetic control and in aprotic solvents. C-alkylation and C-acylation (Fries rearrangement for esters) are more likely under thermodynamic control, often promoted by strong Lewis acids and higher temperatures.[3][4]

Key Reactions of the Hydroxyl Group

Etherification (Williamson Ether Synthesis)

The hydroxyl group of this compound can be readily converted to an ether via the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the phenol to form the phenoxide, which then acts as a nucleophile to attack an alkyl halide.[5]

Williamson_Ether_Synthesis

Caption: Williamson Ether Synthesis Workflow.

Illustrative Quantitative Data for a Related Reaction:

Reactant 1Reactant 2ProductYieldReference
o-methylphenoxyacetic acidCl₂2-methyl-4-chlorophenoxyacetic acid90%[6]
EugenolSodium ChloroacetateEugenoxyacetic acid53%[7]
GuaiacolSodium ChloroacetateGuaiacoxyacetic acid63%[7]

Experimental Protocol: Synthesis of 2-(2-Chloro-4-methylphenoxy)acetic acid

This protocol is adapted from the general procedure for Williamson ether synthesis with substituted phenols.[8]

  • Deprotonation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetone (B3395972) or DMF. Add a base such as anhydrous potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, with caution). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: To the stirred suspension, add a solution of an alkyl halide (e.g., ethyl bromoacetate, 1.1 eq) in the same solvent dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is dissolved in an organic solvent like ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated. The final product can be purified by recrystallization or column chromatography.

Esterification

The hydroxyl group of this compound reacts with acylating agents such as acid chlorides or anhydrides to form esters. This reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Esterification

Caption: General Esterification Reaction.

Illustrative Quantitative Data for a Related Reaction:

The Fries rearrangement of p-cresyl acetate to 2-hydroxy-5-methylacetophenone, an intramolecular acylation, can proceed with yields of approximately 92%.[9] While this is a rearrangement, it demonstrates the feasibility of acyl group manipulation on a similar phenolic scaffold. The subsequent esterification of the rearranged product with benzoyl chloride proceeds to form 2-Acetyl-4-methylphenyl benzoate.[9]

Reactant 1Reactant 2ProductYieldReference
p-Cresyl acetate-2-Hydroxy-5-methylacetophenone~92%[9]
Phenyl chloroacetate-2-chloro-1-(2-hydroxyphenyl)ethanone~70%[10]

Experimental Protocol: Synthesis of 2-Chloro-4-methylphenyl acetate

This protocol is a general procedure for the acylation of phenols.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or pyridine (B92270).

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent, for example, acetyl chloride (1.1 eq), dropwise to the stirred solution. If not using pyridine as the solvent, add a base like triethylamine (B128534) (1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. If a non-basic solvent was used, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified by distillation or chromatography if necessary.

Oxidation

The hydroxyl group of phenols can be oxidized to form quinones. For this compound, oxidation would likely lead to the formation of 2-chloro-4-methyl-p-benzoquinone. This reaction typically requires a strong oxidizing agent.

Oxidation

Caption: Oxidation of this compound to a quinone.

Experimental Protocol: Oxidation to 2-Chloro-4-methyl-p-benzoquinone

This is a general protocol for the oxidation of phenols to quinones and would require optimization for this specific substrate.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent system, such as a mixture of dichloromethane and water.

  • Oxidation: Add a solution of an oxidizing agent, such as Fremy's salt ((KSO₃)₂NO) or chromium trioxide in sulfuric acid (Jones reagent), dropwise to the stirred phenol solution at room temperature.

  • Reaction: Stir the reaction mixture for a period of time, monitoring the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude quinone, which can be purified by chromatography or recrystallization.

Relevance in Drug Development and Biological Signaling

Phenolic compounds are known to interact with various biological targets and signaling pathways.[11][12][13] The derivatization of the hydroxyl group in this compound can be a key strategy in drug discovery to modulate properties such as:

  • Bioavailability: Conversion to esters can create prodrugs that are more readily absorbed and then hydrolyzed in vivo to release the active phenolic compound.

  • Target Binding: Ether and ester functionalities can be designed to form specific hydrogen bonds or hydrophobic interactions within the binding pocket of a target protein.

  • Toxicity: Modification of the hydroxyl group can alter the metabolic profile and reduce the potential toxicity of the phenolic core.

While specific signaling pathways involving derivatives of this compound are not extensively documented, phenolic compounds, in general, are known to modulate pathways such as NF-κB and MAPK signaling, which are crucial in inflammation and cancer.[14]

Signaling_Pathway

Caption: General role of phenolic compounds in signaling.

Conclusion

The hydroxyl group of this compound is a versatile functional handle that governs the synthetic utility of this important chemical intermediate. Its acidity and the nucleophilicity of its conjugate base allow for a range of transformations, including etherification, esterification, and oxidation. The electronic effects of the chloro and methyl substituents play a crucial role in modulating this reactivity. A thorough understanding of these principles, guided by the protocols and data presented in this guide, will enable researchers to effectively utilize this compound in the design and synthesis of novel molecules with potential applications in drug development and other areas of chemical science.

References

synonyms and alternative names for 2-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 2-Chloro-4-methylphenol, a significant compound in various industrial and research applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical nomenclature, physical and chemical properties, and primary applications, presenting data in a clear and accessible format.

Nomenclature: Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and commercial contexts. Understanding these synonyms is crucial for comprehensive literature searches and clear communication in research and development. The compound's IUPAC name is this compound[1][2].

Type Name
IUPAC Name This compound[1][2]
Common Synonyms 2-Chloro-p-cresol[1]
3-Chloro-4-hydroxytoluene[1][3]
Phenol (B47542), 2-chloro-4-methyl-[1][3]
p-Cresol, 2-chloro-[1][3]
Language Variants 2-CHLOR-4-METHYLPHENOL (German)[3]
2-CHLORO-4-MÉTHYLPHÉNOL (French)[3]
2-CLORO-4-METILFENOL (Spanish)[3]
2-クロロ-4-メチルフェノール (Japanese)[3]
2- 염소-4-메틸페놀 (Korean)[3]
Registry Numbers CAS: 6640-27-3[1][3]
EINECS: 229-656-8[1][3]

Chemical and Physical Properties

The physicochemical properties of this compound are fundamental to its application and handling. These properties determine its behavior in various chemical and biological systems.

Property Value
Molecular Formula C7H7ClO[1][3]
Molecular Weight 142.58 g/mol
Appearance Colorless to light orange to yellow clear liquid[3]
Boiling Point 195-196 °C[4][5]
Density 1.211 g/mL at 25 °C[4]
Refractive Index n20/D 1.553[4]
Flash Point 86 °C (186.8 °F) - closed cup
pKa 8.79±0.18 (Predicted)[3]
Water Solubility Sparingly soluble[3]
Storage Temperature Room Temperature, sealed in dry conditions[3][5]

Applications and Mechanisms

This compound is utilized across several industries due to its antimicrobial properties. It serves as a preservative in personal care products like soaps and shampoos, where it inhibits the growth of bacteria and fungi.[3] Additionally, it is employed as a disinfectant in pharmaceutical and laboratory settings.[3] The compound also acts as a building block in the synthesis of other organic molecules, facilitating the introduction of chlorine and methyl groups.[3]

The presence of both a chloro and a methyl group on the phenol ring influences its chemical reactivity and acidity.[2] The electronegative chlorine atom can increase the acidity of the phenolic hydroxyl group, while the electron-donating methyl group can have a counteracting effect.[2] This balance of electronic effects is crucial for its biological activity.

Logical Relationship of Functional Groups to Application

The following diagram illustrates the logical relationship between the chemical structure of this compound and its primary applications.

G Figure 1. Structure-Application Relationship of this compound cluster_structure Chemical Structure cluster_properties Key Properties cluster_applications Applications A This compound B Phenolic Hydroxyl Group (-OH) A->B C Chloro Group (-Cl) A->C D Methyl Group (-CH3) A->D E Antimicrobial Activity B->E Contributes to Disrupting Cell Membranes C->E Enhances Antimicrobial Efficacy F Chemical Reactivity D->F Influences Solubility & Reactivity G Preservative (e.g., cosmetics) E->G H Disinfectant (e.g., healthcare) E->H I Organic Synthesis Intermediate F->I

Caption: Structure-application flow for this compound.

References

Environmental Fate and Degradation of 2-Chloro-4-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Abiotic and Biotic Degradation Pathways, Environmental Persistence, and Mobility of a Key Industrial Chemical

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylphenol, a chlorinated phenolic compound, finds application as an intermediate in the synthesis of herbicides and as a disinfectant.[1][2] Its presence in the environment, primarily due to industrial discharge and as a degradation product of pesticides like MCPA, necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the abiotic and biotic degradation, environmental persistence, and mobility of this compound, intended to support research, risk assessment, and the development of remediation strategies.

Physicochemical Properties

A comprehensive understanding of the environmental behavior of this compound begins with its fundamental physicochemical properties, which are summarized in Table 1. These properties govern its partitioning between environmental compartments such as water, soil, and air.

PropertyValueReference
Molecular Formula C₇H₇ClO[1]
Molecular Weight 142.58 g/mol [1]
CAS Number 6640-27-3[1]
Appearance Colorless to light orange to yellow clear liquid[3]
Boiling Point 195-196 °C[1]
Density 1.211 g/mL at 25 °C[1]
Vapor Pressure 0.298 mmHg at 25°C[3]
Water Solubility Sparingly soluble[3]
pKa 8.79 ± 0.18[3]
log Kow (Octanol-Water Partition Coefficient) 2.50[3]
Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) 523.55 - 544.38 (estimated)[3]

Environmental Fate

The environmental distribution of a chemical is largely determined by its physical and chemical properties. For the structurally similar isomer, 4-chloro-2-methylphenol (B52076) (PCOC), a Mackay fugacity level 1 calculation predicts its distribution to be approximately 33% in air, 56% in water, 6% in soil, and 5% in sediment.[4] Given the similarities in their properties, a comparable distribution pattern can be anticipated for this compound.

Volatilization

With a vapor pressure of 0.298 mmHg at 25°C, this compound is expected to have a moderate tendency to volatilize from soil and water surfaces.

Soil Sorption and Mobility

The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for assessing the mobility of a chemical in soil. The estimated Koc values for this compound range from 523.55 to 544.38, suggesting moderate sorption to soil organic matter.[3] This indicates a moderate potential for leaching into groundwater. The mobility of chlorophenols in soil is influenced by factors such as soil organic carbon content and pH.[5]

Abiotic Degradation

Abiotic degradation processes, including photodegradation and hydrolysis, play a significant role in the transformation of this compound in the environment.

Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light. The rate of photocatalytic degradation of this compound has been a subject of study.[1] For the isomer 4-chloro-2-methylphenol, direct photolysis in pure aerated water at 280 nm has a quantum yield of 0.66.[6] The primary photoproduct identified in this process is methylbenzoquinone.[6] Upon further irradiation with polychromatic light or sunlight, secondary photoproducts such as methylhydroquinone (B43894) and methylhydroxybenzoquinone are formed.[6] Humic substances have been shown to enhance the photodegradation rate of 4-chloro-2-methylphenol at wavelengths greater than 300 nm, leading to the formation of additional products.[6]

This compound This compound Methylbenzoquinone Methylbenzoquinone This compound->Methylbenzoquinone Direct Photolysis (Primary) Methylhydroquinone Methylhydroquinone Methylbenzoquinone->Methylhydroquinone Secondary Photolysis Methylhydroxybenzoquinone Methylhydroxybenzoquinone Methylbenzoquinone->Methylhydroxybenzoquinone Secondary Photolysis

Simplified Photodegradation Pathway of a Chloromethylphenol Isomer.
Hydrolysis

Biotic Degradation

Biodegradation by microorganisms is a crucial process for the removal of organic pollutants from the environment.

Aerobic Biodegradation

Studies on the isomer 4-chloro-2-methylphenol have shown that it is readily biodegradable.[4] A Gram-negative bacterial strain, designated S1, isolated from activated sludge, has been shown to metabolize 4-chloro-2-methylphenol through a modified ortho-cleavage pathway.[8] A transiently secreted intermediate in this pathway was identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide.[8] The enzymes 2,4-dichlorophenol (B122985) hydroxylase and catechol 1,2-dioxygenase type II were induced in this strain by chlorinated phenols.[8]

4-Chloro-2-methylphenol 4-Chloro-2-methylphenol Intermediate_Catechol_Derivative Substituted Catechol 4-Chloro-2-methylphenol->Intermediate_Catechol_Derivative Hydroxylation 2-Methyl-4-carboxymethylenebut-2-en-4-olide 2-Methyl-4-carboxymethylenebut-2-en-4-olide Intermediate_Catechol_Derivative->2-Methyl-4-carboxymethylenebut-2-en-4-olide Ortho-cleavage Mineralization Further Degradation (CO2, H2O, Cl-) 2-Methyl-4-carboxymethylenebut-2-en-4-olide->Mineralization

Proposed Biodegradation Pathway of 4-Chloro-2-methylphenol by Strain S1.

Kinetic studies on the biodegradation of similar chlorophenols by activated sludge often follow Haldane kinetics, which accounts for substrate inhibition at high concentrations.[9]

Experimental Protocols

Biodegradation in Activated Sludge

A general protocol for assessing the biodegradation of this compound using activated sludge can be adapted from OECD Guideline 301.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Activated_Sludge Collect Activated Sludge Bioreactor Set up Bioreactors (Sludge + Medium + Test Substance) Activated_Sludge->Bioreactor Mineral_Medium Prepare Mineral Medium Mineral_Medium->Bioreactor Test_Substance Prepare Stock Solution of This compound Test_Substance->Bioreactor Incubate Incubate with Aeration (e.g., 28 days at 20-25°C) Bioreactor->Incubate Sampling Periodic Sampling Incubate->Sampling Analysis Analyze for Parent Compound and Intermediates (HPLC/GC-MS) Sampling->Analysis Data Calculate Degradation Rate and Half-life Analysis->Data

Workflow for a Biodegradation Study using Activated Sludge.

Methodology:

  • Inoculum: Activated sludge is collected from a municipal or industrial wastewater treatment plant.

  • Medium: A mineral salts medium is prepared to support microbial activity.

  • Test Setup: The test substance, this compound, is added to the mineral medium inoculated with activated sludge in a bioreactor. Control flasks without the test substance and sterile controls are also prepared.

  • Incubation: The bioreactors are incubated under aerobic conditions at a constant temperature (e.g., 20-25°C) for a specified period (e.g., 28 days).

  • Sampling and Analysis: Samples are withdrawn at regular intervals and analyzed for the concentration of this compound and potential degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]

Soil Sorption: Batch Equilibrium Method (OECD 106)

The adsorption and desorption of this compound in soil can be determined using the batch equilibrium method outlined in OECD Guideline 106.[1][3][10][12][13]

Methodology:

  • Soil Selection: A range of soils with varying organic carbon content, clay content, and pH are selected.

  • Test Solution: A solution of this compound of a known concentration is prepared, often using a radiolabeled compound for ease of analysis.

  • Equilibration: A known mass of soil is equilibrated with a known volume of the test solution by shaking for a predetermined period until equilibrium is reached.

  • Analysis: The concentration of this compound remaining in the aqueous phase is measured after separating the soil and solution by centrifugation.

  • Calculation: The amount of substance adsorbed to the soil is calculated from the difference between the initial and final concentrations in the solution. The soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) are then determined. Desorption can be studied by replacing the supernatant with a fresh solution and re-equilibrating.

Summary of Quantitative Data

The following tables summarize the available quantitative data on the environmental fate and degradation of this compound and its isomers.

Table 2: Abiotic Degradation Parameters

ParameterValueCompoundConditionsReference
Photodegradation Quantum Yield 0.664-Chloro-2-methylphenolDirect photolysis in aerated water (280 nm)[6]
Atmospheric Half-life ~32 hours4-Chloro-2-methylphenolReaction with hydroxyl radicals[7]

Table 3: Biodegradation Parameters

ParameterValueCompoundSystemReference
Biodegradability Readily biodegradable4-Chloro-2-methylphenol-[4]

Table 4: Soil Sorption Parameters

ParameterValueCompoundMethodReference
log Koc 2.72 - 2.73This compoundEstimated[3]

Conclusion

This compound is a compound of environmental interest due to its industrial uses and its formation as a degradation product. The available data suggests that it has a moderate potential for mobility in soil and is susceptible to both abiotic and biotic degradation processes. Photodegradation in water and biodegradation by microorganisms, particularly via ortho-cleavage pathways, appear to be significant removal mechanisms. However, a notable lack of specific quantitative kinetic data for this compound itself highlights the need for further research to accurately model its environmental fate and to develop effective remediation strategies. The information compiled in this guide serves as a foundational resource for researchers and professionals working to address the environmental challenges posed by this and similar chlorinated phenolic compounds.

References

Theoretical Insights into the Electronic Structure of 2-Chloro-4-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 2-Chloro-4-methylphenol. Although direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document synthesizes findings from theoretical investigations of closely related compounds, namely 2-chlorophenol (B165306) and 4-methylphenol (p-cresol), to project the electronic characteristics of the title molecule. This guide covers the anticipated molecular geometry, Mulliken atomic charges, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO), providing a robust theoretical framework for researchers in drug design and materials science.

Introduction

This compound is a substituted aromatic compound with potential applications in pharmaceuticals and as an intermediate in chemical synthesis. Understanding its electronic structure is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to elucidate these properties at the atomic level. This guide outlines the expected electronic properties of this compound based on systematic studies of its constituent substituted phenols.

The electronic properties of substituted phenols are significantly influenced by the nature and position of the substituents on the aromatic ring. In this compound, the presence of an electron-withdrawing chlorine atom at the ortho position and an electron-donating methyl group at the para position creates a unique electronic environment. The chloro group is known to increase the acidity of the phenol (B47542), while the methyl group has the opposite effect.[1] Theoretical studies on the complete series of chlorophenols have highlighted the importance of intramolecular hydrogen bonding in ortho-substituted chlorophenols, which impacts their stability and geometric parameters.[1][2]

Computational Methodology

The insights presented in this guide are derived from computational methods that are standard in the field for this class of molecules. The primary theoretical approach referenced is Density Functional Theory (DFT), which has been successfully applied to study the molecular structures and properties of various chlorophenols and cresols.[1][2][3]

Geometry Optimization

The initial step in theoretical studies involves the optimization of the molecular geometry to find the lowest energy conformation. For substituted phenols, this is typically performed using DFT with a suitable functional and basis set. A common and effective combination for such molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[2][4] This level of theory has been shown to provide accurate geometries and electronic properties for ortho-substituted phenols.[4]

Electronic Property Calculations

Following geometry optimization, various electronic properties are calculated at the same level of theory. These include:

  • Mulliken Atomic Charges: To understand the charge distribution within the molecule.

  • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for predicting sites of electrophilic and nucleophilic attack.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The workflow for a typical theoretical study on the electronic structure of a substituted phenol is illustrated in the diagram below.

Computational_Workflow Start Define Molecular Structure (this compound) GeoOpt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->GeoOpt FreqCalc Frequency Calculation (Confirm Minimum Energy Structure) GeoOpt->FreqCalc ElecProp Electronic Property Calculation (Mulliken Charges, MEP, HOMO-LUMO) FreqCalc->ElecProp Analysis Analysis of Results (Reactivity, Stability, Spectral Properties) ElecProp->Analysis End Conclusion Analysis->End

Figure 1: A generalized workflow for the theoretical study of the electronic structure of this compound.

Predicted Electronic Structure and Properties

Based on the analysis of related compounds, the following tables summarize the anticipated quantitative data for the electronic structure of this compound.

Molecular Geometry

The presence of the ortho-chloro substituent is expected to lead to the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the chlorine atom. This interaction will influence the bond lengths and angles around the hydroxyl group.[1][2]

Table 1: Predicted Key Geometrical Parameters for this compound

ParameterPredicted Value (Å or °)Rationale based on Analogous Compounds
O-H Bond Length> 0.96 ÅLengthened due to intramolecular H-bonding with Cl[1][2]
C-O Bond Length< 1.38 ÅShortened due to electron-withdrawing effect of Cl[1][2]
C-Cl Bond Length~ 1.74 ÅTypical for chlorophenols[2]
C-C (aromatic)1.38 - 1.41 ÅStandard aromatic bond lengths
C-O-H Angle~ 108°Influenced by intramolecular hydrogen bonding
Dihedral H-O-C-C~ 0°Planar conformation favored by H-bonding
Mulliken Atomic Charges

The charge distribution in this compound will be governed by the electronegativity of the heteroatoms and the electronic effects of the substituents.

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound

AtomPredicted Charge (a.u.)Rationale
OHighly NegativeHigh electronegativity
H (hydroxyl)PositivePolar O-H bond
ClNegativeHigh electronegativity, but less than O
C (attached to O)PositiveDue to bonding with electronegative O
C (attached to Cl)PositiveDue to bonding with electronegative Cl
C (attached to CH3)Slightly NegativeElectron-donating nature of the methyl group
Molecular Electrostatic Potential (MEP)

The MEP surface will visually represent the charge distribution. The most negative region is expected to be around the oxygen atom, indicating a site for electrophilic attack. The hydroxyl hydrogen will be a region of high positive potential, making it susceptible to nucleophilic attack. The chlorine atom will also contribute to a negative potential region, while the aromatic protons will be associated with positive potential.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are crucial for predicting the chemical reactivity and electronic transitions. For substituted phenols, the HOMO is typically a π-orbital localized on the benzene (B151609) ring and the oxygen atom, while the LUMO is a π*-antibonding orbital.

Table 3: Predicted Frontier Molecular Orbital Energies and Gap for this compound

ParameterPredicted Value (eV)Rationale based on Analogous Compounds
EHOMO~ -8.5 to -9.0 eVSimilar to other chlorophenols
ELUMO~ -0.5 to -1.0 eVSimilar to other chlorophenols
HOMO-LUMO Gap (ΔE)~ 7.5 to 8.0 eVLarge gap indicates high chemical stability

The relationship between the molecular structure and the key electronic properties is depicted in the following diagram.

Electronic_Properties Structure Molecular Structure (this compound) Substituents Substituent Effects (-Cl: ortho, -CH3: para) Structure->Substituents IntraHBond Intramolecular H-Bond (O-H...Cl) Substituents->IntraHBond ChargeDist Charge Distribution (Mulliken Charges, MEP) Substituents->ChargeDist IntraHBond->ChargeDist Reactivity Chemical Reactivity (HOMO-LUMO, Electrophilic/Nucleophilic Sites) ChargeDist->Reactivity Stability Molecular Stability (HOMO-LUMO Gap) Reactivity->Stability

Figure 2: Logical relationship between the molecular structure and electronic properties of this compound.

Conclusion

This technical guide has provided a detailed theoretical projection of the electronic structure of this compound based on the established computational studies of its parent and isomeric compounds. The presence of the ortho-chloro and para-methyl substituents is expected to significantly influence the molecule's geometry, charge distribution, and frontier molecular orbitals. The formation of an intramolecular hydrogen bond is a key feature that will impact its conformational stability and reactivity. The data and workflows presented herein offer a valuable starting point for further experimental and computational investigations into this molecule, aiding in the rational design of new drugs and materials. Future dedicated theoretical studies on this compound are warranted to confirm and refine these predictions.

References

Methodological & Application

Application Note: High-Selectivity Synthesis of 2-Chloro-4-methylphenol from p-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 2-Chloro-4-methylphenol via the ortho-chlorination of p-cresol (B1678582) (4-methylphenol). This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The described method utilizes sulfuryl chloride as the chlorinating agent in the presence of a synergistic catalyst system composed of a Lewis acid and a diaryl sulfide (B99878). This process is known for its high yield and excellent regioselectivity for the desired ortho-isomer, minimizing the formation of other chlorinated byproducts.[2] This document outlines the reaction scheme, a detailed experimental protocol, safety precautions, and quantitative data from representative reactions.

Introduction

The selective chlorination of phenols is a critical transformation in organic synthesis. For p-cresol, which has a free ortho position relative to the hydroxyl group, direct chlorination can lead to a mixture of isomers. Achieving high selectivity for the 2-chloro isomer is essential for industrial applications to avoid costly and complex purification steps. The use of a catalyst system comprising a Lewis acid (e.g., AlCl₃ or FeCl₃) and a diaryl sulfide with sulfuryl chloride (SO₂Cl₂) as the chlorinating agent provides a robust and efficient route to this compound with high purity and yield.[2] This method operates under mild conditions and can be scaled for larger preparations.

Reaction Scheme

The overall reaction involves the electrophilic aromatic substitution of a chlorine atom onto the p-cresol ring, directed to the ortho position by the catalyst system.

Reaction_Scheme cluster_products pCresol p-Cresol plus + pCresol->plus SO2Cl2 SO₂Cl₂ plus->SO2Cl2 SO2Cl2->p1 Product This compound Product->p2 Byproducts + SO₂ + HCl p1->Product Catalyst System (Lewis Acid + Diaryl Sulfide) 0-40°C p2->Byproducts

Caption: Reaction scheme for the catalytic ortho-chlorination of p-cresol.

Experimental Protocol

This protocol is based on established procedures for the selective chlorination of p-cresol.[2][3]

3.1 Materials and Reagents

  • p-Cresol (4-methylphenol, ≥99%)

  • Sulfuryl chloride (SO₂Cl₂, ≥99%), freshly distilled recommended

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

  • Diphenyl sulfide (≥98%)

  • Dichloromethane (B109758) (DCM), anhydrous (optional solvent)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

3.2 Equipment

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser or gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas)

  • Ice-water bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3 Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • The reaction evolves HCl and SO₂ gases, which are toxic and corrosive. Use a gas trap or scrubber containing a sodium hydroxide (B78521) solution.

  • Anhydrous Lewis acids (AlCl₃, FeCl₃) are moisture-sensitive and corrosive.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

3.4 Procedure

  • Reactor Setup: Assemble a dry three-necked flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber.

  • Charging Reactants: To the flask, add p-cresol (1.0 eq). If performing the reaction neat, melt the p-cresol by warming the flask to 36-40°C.[2] If using a solvent, dissolve the p-cresol in an appropriate volume of anhydrous dichloromethane.[3]

  • Catalyst Addition: Add the catalyst system: the Lewis acid (0.1-10% by weight of p-cresol) and diphenyl sulfide (0.1-10% by weight of p-cresol).[2] Stir the mixture until the catalysts are well-dispersed.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath.[3]

  • Chlorinating Agent Addition: Charge the dropping funnel with sulfuryl chloride (1.0-1.1 molar equivalents). Add the sulfuryl chloride dropwise to the stirred reaction mixture, maintaining the internal temperature below 10°C.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (or the target temperature, e.g., 25-40°C). Let the reaction stir and monitor its progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[2][3]

  • Quenching: Once the reaction is complete (typically when p-cresol is consumed), quench the reaction by slowly and carefully adding cold water while stirring.[3]

  • Work-up: Transfer the mixture to a separatory funnel. If a solvent was used, separate the organic layer. If the reaction was run neat, extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.[2]

Data Presentation

The following table summarizes results from various catalyst systems and conditions for the chlorination of 100 parts by weight of p-cresol, demonstrating the high yield and selectivity of the method.[2]

Example Ref.[2]Lewis Acid (parts by wt.)Diaryl Sulfide (parts by wt.)Temperature (°C)Product Composition: this compound (%)Selectivity (%)
1AlCl₃ (1.0)Diphenyl sulfide (1.0)36-4094.796.4
2FeCl₃ (1.0)Diphenyl sulfide (1.0)36-4094.596.0
3AlCl₃ (0.5)Diphenyl sulfide (0.5)23-2592.293.2
4FeCl₃ (1.0)Diphenyl sulfide (1.0)23-2594.9>95.0

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Experimental_Workflow start Start charge_reactants 1. Charge Reactor (p-Cresol, Catalyst) start->charge_reactants cool 2. Cool Mixture (0-5°C) charge_reactants->cool add_so2cl2 3. Add SO₂Cl₂ (Slowly, <10°C) cool->add_so2cl2 react 4. Reaction (Stir at RT) add_so2cl2->react monitor Monitor Progress (GC/TLC) react->monitor monitor->react Incomplete quench 5. Quench Reaction (Add Water) monitor->quench Complete workup 6. Work-up (Separate, Wash, Dry) quench->workup concentrate 7. Concentrate (Reduced Pressure) workup->concentrate purify 8. Purify Product (Distillation) concentrate->purify end End (Pure Product) purify->end

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Chlorination of 4-Methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chlorination of 4-methylphenol (p-cresol), a critical reaction in the synthesis of various commercially important compounds, including disinfectants and fungicides. The protocols outlined below are based on established literature and patents, offering methods for the selective synthesis of key chlorinated products such as 2-chloro-4-methylphenol and 2,6-dichloro-4-methylphenol (B86849). This guide includes information on reagents, reaction conditions, and purification methods, supplemented with quantitative data and a procedural workflow diagram to ensure reproducibility and aid in experimental design.

Introduction

The chlorination of 4-methylphenol is a fundamental electrophilic aromatic substitution reaction. The hydroxyl and methyl groups of the phenol (B47542) ring direct the incoming chlorine atom primarily to the ortho positions (2 and 6). The reaction can yield mono- and di-substituted products, and the selectivity can be controlled by the choice of chlorinating agent, catalyst, and reaction conditions.[1] This document presents two primary protocols: one focusing on the selective synthesis of this compound and another for the preparation of 2,6-dichloro-4-methylphenol.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound
Chlorinating AgentCatalyst SystemSolventTemperature (°C)Molar Ratio (Agent:Substrate)Yield of this compound (%)Reference
Chlorine (Cl₂)AlCl₃ and Diphenyl sulfide (B99878)None (melt)22-361.0-1.1 : 193.16[2]
Sulfuryl chloride (SO₂Cl₂)Poly(alkylene sulfide) and AlCl₃None (melt)201.1 : 1Up to 93.7 (para-isomer)[3]
Table 2: Product Distribution in the Chlorination of 4-Methylphenol
ProductConditionsPercentage of Total Product (%)
This compoundCl₂/AlCl₃/Diphenyl sulfide, 22-36°C93.16
4-Methylphenol (unreacted)Cl₂/AlCl₃/Diphenyl sulfide, 22-36°C0.46
2,6-Dichloro-4-methylphenolFurther chlorination of 4-methylphenolVaries with reaction time and chlorine amount

Note: The formation of 2,6-dichloro-4-methylphenol occurs upon further chlorination. The initial selective chlorination aims to minimize this and other byproducts.

Experimental Protocols

Protocol 1: Selective Synthesis of this compound using Chlorine Gas

This protocol is adapted from a patented process for the highly selective chlorination of 4-methylphenol.[2]

Materials:

  • 4-methylphenol (p-cresol)

  • Aluminum chloride (AlCl₃)

  • Diphenyl sulfide

  • Chlorine gas (Cl₂)

  • Reaction vessel equipped with a stirrer, gas inlet tube, and temperature control.

Procedure:

  • Melt 100 parts by weight of 4-methylphenol in the reaction vessel at 35-36°C and begin stirring.

  • Add 0.96% by weight of AlCl₃ and 1.0 part by weight of diphenyl sulfide to the molten 4-methylphenol.

  • Introduce 73.1 parts by weight of chlorine gas uniformly over 4 hours. Maintain the reaction temperature initially at 32-33°C, gradually lowering it to 22-25°C.

  • After the chlorine addition is complete, continue stirring the mixture for an additional hour at 24-25°C.

  • The resulting mixture contains primarily this compound.[2]

Purification:

  • The product can be purified by distillation under reduced pressure. The low content of unreacted 4-methylphenol and high selectivity of the reaction may simplify the purification process.[2]

Protocol 2: Synthesis of 2,6-Dichloro-4-methylphenol

This protocol is a general procedure for the dichlorination of 4-methylphenol.

Materials:

  • 4-methylphenol (p-cresol)

  • Chlorinating agent (e.g., Chlorine gas or Sulfuryl chloride)

  • Solvent (e.g., Dichloromethane or Carbon tetrachloride)

  • Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) (optional, but can enhance the reaction rate)

  • Reaction vessel with stirring, temperature control, and a gas inlet (if using chlorine gas).

Procedure:

  • Dissolve 4-methylphenol in a suitable solvent within the reaction vessel.

  • If using a catalyst, add it to the solution and stir.

  • Slowly introduce the chlorinating agent. For dichlorination, a molar ratio of at least 2:1 (chlorinating agent:4-methylphenol) is required.

  • Control the reaction temperature. The reaction is exothermic, and cooling may be necessary.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC) until the desired level of dichlorination is achieved.

  • Upon completion, quench the reaction (e.g., by adding water or a reducing agent solution to remove excess chlorine).

  • Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification:

  • The crude product, which will be a mixture of chlorinated phenols, can be purified by fractional distillation or column chromatography to isolate the 2,6-dichloro-4-methylphenol.

Mandatory Visualization

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Reagents (4-Methylphenol, Solvent, Catalyst) start->reagents setup Set up Reaction Vessel reagents->setup addition Add Chlorinating Agent setup->addition monitor Monitor Reaction (GC/TLC) addition->monitor quench Quench Reaction monitor->quench extraction Extraction & Washing quench->extraction drying Drying & Solvent Removal extraction->drying purification Purification (Distillation/Chromatography) drying->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End Product analysis->end

Caption: Experimental workflow for the chlorination of 4-methylphenol.

References

Application Notes and Protocols: The Use of 2-Chloro-4-methylphenol in the Synthesis of a Mephenesin Analog as a Potential Centrally Acting Muscle Relaxant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a potential pharmaceutical agent, an analog of the centrally acting muscle relaxant Mephenesin, using 2-Chloro-4-methylphenol as a key starting material. This document outlines the synthetic procedure, presents relevant data in a structured format, and visualizes the experimental workflow and the potential biological signaling pathway.

Introduction

This compound is a versatile chemical intermediate employed in the synthesis of various organic compounds.[1] Its substituted phenolic structure makes it a valuable building block in medicinal chemistry for the development of new therapeutic agents.[1] One such potential application is in the synthesis of analogs of Mephenesin, a known centrally acting muscle relaxant.[2] Mephenesin, 3-(2-methylphenoxy)propane-1,2-diol, is synthesized from o-cresol (B1677501) and 3-chloro-1,2-propanediol (B139630).[3] By substituting o-cresol with this compound, a novel chlorinated analog, 3-(2-chloro-4-methylphenoxy)propane-1,2-diol, can be synthesized, which may exhibit similar or enhanced pharmacological properties.

Application: Synthesis of a Mephenesin Analog

The synthesis involves a nucleophilic substitution reaction where the sodium salt of this compound reacts with 3-chloro-1,2-propanediol to form the desired propanediol (B1597323) derivative. This etherification reaction is a common strategy in pharmaceutical synthesis.

Experimental Protocol: Synthesis of 3-(2-chloro-4-methylphenoxy)propane-1,2-diol

This protocol is adapted from the general synthesis of Mephenesin.[3][4]

Materials:

Equipment:

  • Microwave reactor (e.g., Biotage Initiator) or standard reflux apparatus

  • Reaction vials/round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for flash chromatography

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) in DMF.

  • Base Addition: Add sodium hydroxide (1.0-1.2 equivalents) to the solution and stir until the phenol (B47542) is converted to its sodium salt.

  • Nucleophilic Substitution: Add 3-chloro-1,2-propanediol (1.0-1.5 equivalents) to the reaction mixture.

  • Heating:

    • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a temperature of up to 210°C for approximately 15 minutes.[4]

    • Conventional Heating: Alternatively, heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).[4]

    • Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by silica gel flash chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in chloroform) to yield the pure 3-(2-chloro-4-methylphenoxy)propane-1,2-diol.[4]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of Mephenesin, which can be used as a reference for the synthesis of its chlorinated analog.

ParameterValueReference
Starting Material 2-methylphenol[4]
Reagent 1,2-dihydroxy-3-chloropropane[4]
Solvent DMF[4]
Base Sodium hydroxide[4]
Reaction Conditions Microwave, 210°C, 15 min[4]
Yield 94% (for Mephenesin)[4]
Melting Point 68°C (for Mephenesin)[4]
ESI-MS (m/z) Calculated: 182.22; Found: 182.10 (for Mephenesin)[4]

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in DMF start->dissolve add_naoh Add NaOH dissolve->add_naoh add_reagent Add 3-Chloro-1,2-propanediol add_naoh->add_reagent heat Heat (Microwave or Reflux) add_reagent->heat workup Aqueous Work-up (Extraction with EtOAc) heat->workup purify Purification (Flash Chromatography) workup->purify product Pure Product purify->product

Caption: Synthetic workflow for the preparation of 3-(2-chloro-4-methylphenoxy)propane-1,2-diol.

Proposed Signaling Pathway

Mephenesin is suggested to act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[2] NMDA receptors are ionotropic receptors involved in excitatory synaptic transmission. By blocking these receptors, Mephenesin can reduce polysynaptic reflexes in the spinal cord, leading to muscle relaxation.

signaling_pathway cluster_synapse Synaptic Cleft glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Opens Channel mephenesin_analog Mephenesin Analog (3-(2-chloro-4-methylphenoxy) propane-1,2-diol) mephenesin_analog->nmda_receptor Blocks neuronal_excitation Reduced Neuronal Excitation ca_influx->neuronal_excitation muscle_relaxation Muscle Relaxation neuronal_excitation->muscle_relaxation

Caption: Proposed mechanism of action via NMDA receptor antagonism.

Conclusion

This compound serves as a valuable precursor for the synthesis of a novel, chlorinated analog of Mephenesin. The provided protocol offers a clear and reproducible method for its preparation. Further pharmacological studies are warranted to evaluate the muscle relaxant properties and the precise mechanism of action of this new chemical entity. The structural modifications introduced by the chlorine atom and the altered methyl group position may influence the compound's potency, duration of action, and metabolic stability.

References

Application Notes and Protocols for 2-Chloro-4-methylphenol as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-4-methylphenol (also known as 2-Chloro-p-cresol) as a broad-spectrum antimicrobial agent. This document includes a summary of its antimicrobial activity, its primary mechanism of action, and detailed protocols for evaluating its efficacy.

Introduction

This compound is a chlorinated phenolic compound recognized for its potent antimicrobial properties against a wide range of microorganisms, including bacteria and fungi.[1] Its utility extends to various applications, serving as a preservative in personal care products like soaps and shampoos, a disinfectant in healthcare and laboratory settings, and a preservative in pharmaceutical formulations.[1] The introduction of a chlorine atom to the cresol (B1669610) structure enhances its antimicrobial efficacy.

Mechanism of Action

The primary antimicrobial mechanism of this compound, characteristic of phenolic compounds, involves the disruption of microbial cell integrity and function. This multi-targeted action makes the development of resistance more challenging for microorganisms.

1. Cell Membrane Disruption: The lipophilic nature of this compound allows it to partition into the lipid-rich cell membranes of microorganisms. This integration disrupts the membrane's structure and function, leading to increased permeability. The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.

2. Protein Denaturation: this compound can cause the denaturation of essential cellular proteins, including enzymes. By altering the three-dimensional structure of these proteins, their biological activity is lost. This disruption of critical metabolic pathways, such as cellular respiration and nutrient transport, contributes significantly to its antimicrobial effect.

cluster_AntimicrobialAgent This compound cluster_MicrobialCell Microbial Cell cluster_CellularEffects Cellular Effects cluster_Outcome Outcome Antimicrobial This compound CellMembrane Cell Membrane Antimicrobial->CellMembrane interacts with CellularProteins Cellular Proteins (e.g., Enzymes) Antimicrobial->CellularProteins targets MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption ProteinDenaturation Protein Denaturation CellularProteins->ProteinDenaturation CellDeath Cell Death MembraneDisruption->CellDeath leads to ProteinDenaturation->CellDeath leads to

Proposed mechanism of action for this compound.

Antimicrobial Efficacy

While specific quantitative data for this compound is not extensively available in the public domain, data for its isomer, 4-chloro-3-methylphenol (B1668792) (Chlorocresol), provides valuable insight into its expected antimicrobial activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Chlorocresol against common bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Chlorocresol [2]

MicroorganismTypePredominant MIC (mg/L)
Escherichia coliGram-negative Bacteria256–512

Table 2: Minimum Bactericidal Concentration (MBC) of Chlorocresol [2]

MicroorganismTypePredominant MBC (mg/L)
Escherichia coliGram-negative Bacteria512–1024

A study on a nanoemulsion of chlorocresol reported an MIC of 100 µg/mL and an MBC of 200 µg/mL against Staphylococcus aureus.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of this compound against a target microorganism.

Materials:

  • This compound

  • Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Sterile Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Sterile 96-well round-bottom microtiter plates

  • Test microorganism culture

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a minimal amount of a suitable solvent to create a high-concentration stock solution.

    • Further dilute the stock solution in sterile broth to achieve a working concentration that is twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution Assay:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x working solution of this compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the antimicrobial agent.

    • Include control wells:

      • Growth Control: Broth with inoculum, no antimicrobial agent.

      • Sterility Control: Broth only, no inoculum.

      • Solvent Control: Broth with inoculum and the highest concentration of the solvent used.

  • Incubation and Reading:

    • Seal the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Analysis Stock Prepare this compound Stock Solution SerialDilution Perform Serial Dilutions in 96-well plate Stock->SerialDilution Inoculum Prepare and Standardize Bacterial Inoculum Inoculation Inoculate wells with Bacterial Suspension Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Reading Read Results and Determine MIC Incubation->Reading

Workflow for MIC determination by broth microdilution.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a follow-up to the MIC assay to determine the lowest concentration of this compound that results in microbial death.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipettes and tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot from each well.

    • Spread the aliquot onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates at the appropriate temperature and duration for the test microorganism.

  • Reading and Interpretation:

    • Following incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the direct interaction of this compound with specific microbial signaling pathways, such as two-component systems or quorum sensing. The broad-spectrum activity of phenolic compounds suggests a more general, disruptive mechanism of action rather than the targeted inhibition of specific signaling cascades. Future research may elucidate more subtle interactions with cellular signaling at sub-lethal concentrations.

Conclusion

This compound is an effective antimicrobial agent with a well-established, multi-targeted mechanism of action that limits the development of microbial resistance. The protocols provided herein offer standardized methods for evaluating its efficacy. Further research is warranted to explore its full spectrum of activity and potential interactions with microbial signaling pathways.

References

Application Note: HPLC Analysis of 2-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-methylphenol is a chemical intermediate used in the synthesis of various products, including pharmaceuticals and specialty chemicals.[1] Its purity is a critical factor that can influence the quality, safety, and efficacy of the final products. Therefore, a robust and accurate analytical method for the determination of this compound is essential for quality control and research purposes. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of this compound.

Analytical Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of acetonitrile (B52724) and water with a small amount of phosphoric acid.[1][2] this compound, being a moderately nonpolar compound, is retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by a UV-Vis detector set at a wavelength where the analyte exhibits significant absorbance.[1] Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.[3]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used for this analysis.[1] The specific instrumental parameters are summarized in the table below.

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1]
Mobile PhaseAcetonitrile and water (with 0.1% phosphoric acid)[1]
GradientIsocratic or gradient elution can be optimized based on sample complexity. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water with 0.1% phosphoric acid.
Flow Rate1.0 mL/min[1]
Column Temperature30 °C[1]
Detection Wavelength280 nm[1]
Injection Volume10 µL[1]
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Methanol (HPLC grade, for stock solution preparation)

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[3]

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards in the desired concentration range (e.g., 1 - 100 µg/mL).[3]

Sample Preparation

The sample preparation method will vary depending on the sample matrix.

  • Solid Samples:

    • Accurately weigh a suitable amount of the homogenized sample.

    • Dissolve the sample in a known volume of the mobile phase to achieve a concentration within the calibration range.

    • Sonicate for approximately 15 minutes to ensure complete dissolution.[3]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

  • Liquid Samples:

    • If necessary, dilute the sample with the mobile phase to bring the concentration of this compound into the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The performance of the HPLC method should be validated to ensure its suitability for the intended purpose. The following tables summarize the expected performance characteristics.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
Relative Standard Deviation (RSD) for replicate injections≤ 2.0%

Table 2: Method Validation Parameters

ParameterExpected Result
Linearity (Range)1 - 100 µg/mL[3]
Correlation Coefficient (r²)> 0.999[3]
Limit of Detection (LOD)To be determined experimentally
Limit of Quantitation (LOQ)To be determined experimentally
Accuracy (% Recovery)98 - 102%
Precision (% RSD)≤ 2.0%

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing StandardPrep Standard Preparation HPLC_System HPLC System StandardPrep->HPLC_System Calibration_Curve Calibration Curve Construction StandardPrep->Calibration_Curve Standard Concentrations SamplePrep Sample Preparation SamplePrep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Peak_Integration->Calibration_Curve Peak Areas Quantification Quantification Peak_Integration->Quantification Sample Peak Area Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

References

Application Note: Detection of 2-Chloro-4-methylphenol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-methylphenol, a halogenated phenolic compound, is of significant interest in environmental monitoring and industrial quality control due to its potential toxicity and use as an intermediate in the synthesis of various chemicals. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the sensitive and selective determination of this compound in various matrices.[1][2][3] This application note provides a detailed protocol for the detection and quantification of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Protocol

This protocol outlines the necessary steps for the analysis of this compound in a given sample.

1. Sample Preparation

Due to the polar nature of phenolic compounds, a derivatization step is typically required to increase their volatility for GC analysis.[1][2] Acetylation is a common derivatization technique for chlorophenols.

  • Liquid Samples (e.g., Water):

    • To a 100 mL water sample, add a suitable internal standard.

    • Adjust the sample pH to basic conditions by adding a potassium carbonate buffer.

    • Add 25 mL of acetic anhydride (B1165640) to the sample.[4] Allow the mixture to react for a specified time (e.g., 1 hour) to form the acetate (B1210297) ester of this compound.[4]

    • Perform a liquid-liquid extraction (LLE) with a non-polar solvent such as hexane.[4] Shake the mixture vigorously and allow the layers to separate.[4]

    • Collect the organic layer.[4]

    • The extract can be concentrated using a gentle stream of nitrogen to a final volume of 1 mL.[1]

  • Solid Samples:

    • An appropriate extraction technique such as Accelerated Solvent Extraction (ASE) can be employed.

    • The resulting extract can then be derivatized and prepared as described for liquid samples.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of derivatized this compound.

ParameterCondition
Gas Chromatograph
ColumnA non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
InjectorSplitless mode at 250 °C.[1]
Carrier GasHelium at a constant flow rate of 1.0 mL/min.[1]
Oven Temperature ProgramInitial temperature of 60 °C for 1 minute, ramp to 245 °C at 10 °C/min, and hold for 5 minutes.[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.[1]
Mass Range50-350 amu.[2]
Ion Source Temperature200 °C to 250 °C.[5][6]
Transfer Line Temperature280 °C to 300 °C.[2][6]
Acquisition ModeFull Scan for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

3. Calibration and Quantification

  • Prepare a series of calibration standards of derivatized this compound in the appropriate solvent.

  • Inject the standards into the GC-MS system to generate a calibration curve by plotting the peak area against the concentration.

  • The concentration of this compound in the prepared samples can be determined from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of chlorophenols using GC-MS. The exact values for this compound should be determined during method validation.

ParameterTypical Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.001 µg/L to 0.1 µg/L.[4][7]
Limit of Quantification (LOQ)Typically 3-5 times the LOD.
Recovery75% to 125%.[4]
Precision (%RSD)< 15%

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow A Sample Collection B Addition of Internal Standard A->B C pH Adjustment B->C D Derivatization (e.g., Acetylation) C->D E Liquid-Liquid Extraction D->E F Concentration of Extract E->F G GC-MS Analysis F->G H Data Acquisition (Full Scan / SIM) G->H I Data Processing (Peak Integration, Calibration) H->I J Quantification and Reporting I->J

Caption: Experimental workflow for this compound analysis by GC-MS.

Conclusion

The described GC-MS method provides a robust and sensitive approach for the detection and quantification of this compound. The sample preparation, including derivatization, is a critical step to ensure the volatility of the analyte for gas chromatographic analysis. The high selectivity of the mass spectrometer allows for accurate identification and quantification, even in complex matrices. This protocol can be adapted and validated for specific sample types and regulatory requirements.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-4-methylphenol for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chloro-4-methylphenol, a substituted phenol, is a compound of interest in various fields, including environmental monitoring and as an intermediate in chemical synthesis.[1][2][3] Gas chromatography (GC) is a powerful technique for the analysis of such compounds. However, the direct GC analysis of polar compounds like phenols can be challenging due to their tendency to exhibit poor peak shape and adsorb on the GC column, leading to inaccurate quantification.[4] Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar, more volatile derivatives, making them more amenable to GC analysis.[5][6][7] This application note provides detailed protocols for two common derivatization techniques for this compound: silylation and acetylation.

The primary goals of derivatizing this compound are to:

  • Increase volatility and thermal stability.[4][8]

  • Improve chromatographic peak shape and resolution.

  • Enhance detector sensitivity.[4]

Method 1: Silylation

Silylation involves the replacement of the active hydrogen in the hydroxyl group of this compound with a trimethylsilyl (B98337) (TMS) group.[8] This process significantly reduces the polarity of the molecule, leading to improved GC performance.[8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used and effective silylating reagent for phenols.[9][10][11]

Experimental Protocol: Silylation of this compound with BSTFA

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[9][10][11]

  • Optional: 1% Trimethylchlorosilane (TMCS) in BSTFA (as a catalyst)[4]

  • Acetone (B3395972) (GC grade)[9][10]

  • Pyridine (B92270) (GC grade)[11]

  • Anhydrous sodium sulfate

  • GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like acetone or hexane.

    • For analysis, transfer a known volume of the sample extract or standard solution to a clean, dry GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as water will interfere with the silylation reaction.[8]

  • Derivatization Reaction:

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetone) to the dried sample residue.[11]

    • Add 100 µL of the silylating agent (BSTFA or BSTFA + 1% TMCS).[11]

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[11] The reaction with BSTFA in acetone can be very rapid, often completing within 15 seconds at room temperature.[9][10] However, heating ensures the reaction goes to completion for a wider range of concentrations and sample matrices.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample.

Stability of Derivatives:

For long-term storage, the stability of the silyl (B83357) derivatives can be enhanced by hydrolyzing the excess BSTFA. This is achieved by adding a small amount of water to the reaction mixture, followed by drying with anhydrous sodium sulfate.[9][10]

Quantitative Data Summary: Silylation
ParameterValueReference
Recovery80.4% to 91.4% (for related chlorophenols)[12]
Limit of Detection (LOD)Analyte and instrument-dependent
Limit of Quantification (LOQ)Analyte and instrument-dependent

Note: Recovery data is for a method involving solid-phase microextraction (SPME) followed by on-fiber silylation of various chlorophenols.

Silylation Workflow Diagram

silylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Start with Sample Containing this compound extract Solvent Extraction start->extract dry Evaporate to Dryness extract->dry add_reagents Add Solvent and BSTFA (+1% TMCS) dry->add_reagents vortex Vortex Mix add_reagents->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect analyze Data Acquisition and Analysis detect->analyze

Caption: Workflow for silylation of this compound.

Method 2: Acetylation

Acetylation is another common derivatization technique where the hydroxyl group of this compound is converted to an acetate (B1210297) ester using acetic anhydride (B1165640). This method is particularly useful for samples in aqueous matrices, as in-situ acetylation can be performed.[13]

Experimental Protocol: In-Situ Acetylation of this compound

Materials:

  • Aqueous sample containing this compound

  • Acetic anhydride (distilled)[13]

  • Potassium bicarbonate (KHCO₃), anhydrous[13]

  • Petroleum ether (30-60°C)[13]

  • Toluene (for stock solutions)

  • Acetone (for spiking solutions)

  • Separatory funnel or appropriate extraction vessel

  • Magnetic stirrer

Procedure:

  • Sample Preparation:

    • To a 1 L aqueous sample, add 5.0 g of anhydrous potassium bicarbonate and stir until completely dissolved.[13]

  • Derivatization and Extraction:

    • Add 5.0 mL of acetic anhydride and 60 mL of petroleum ether to the sample.[13]

    • Stir the mixture slowly until the evolution of CO₂ subsides.

    • Stir the sample vigorously for 60 minutes.[13]

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Collect the organic (petroleum ether) layer.

  • Sample Concentration and Analysis:

    • The collected organic extract can be concentrated if necessary using a rotary evaporator. To avoid evaporative losses, it is recommended not to reduce the volume to less than 5 mL.[13]

    • The resulting extract is ready for analysis by gas chromatography, typically with an electron capture detector (GC-ECD).

Quantitative Data Summary: Acetylation
ParameterValueReference
Recovery80-100% (for various chlorophenols)[13]
Applicable Range0.01 ppb to 100 ppb (in a 1 L water sample)[13]
Limit of Detection (LOD)0.004 mg/mL (for 2,4-dichlorophenol)[14]

Note: The LOD is for a related dichlorophenol and may vary for this compound.

Acetylation Workflow Diagram

acetylation_workflow cluster_prep Sample Preparation cluster_deriv In-Situ Derivatization & Extraction cluster_analysis GC-ECD Analysis start Start with 1L Aqueous Sample add_khco3 Add 5g KHCO₃ and Dissolve start->add_khco3 add_reagents Add 5mL Acetic Anhydride and 60mL Petroleum Ether add_khco3->add_reagents stir_slow Stir Slowly until CO₂ Evolution Stops add_reagents->stir_slow stir_fast Stir Vigorously for 60 min stir_slow->stir_fast separate Separate Organic Layer stir_fast->separate concentrate Concentrate Extract (Optional) separate->concentrate inject Inject into GC-ECD concentrate->inject analyze Data Acquisition and Analysis inject->analyze

Caption: Workflow for in-situ acetylation of this compound.

GC and GC-MS Instrumental Conditions

The following are typical instrumental parameters. These should be optimized for the specific instrument and application.

For Silylated Derivatives (GC-MS):

  • GC System: Agilent 6890 or equivalent with a 5973 Mass Spectrometer.[12]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.[11][12]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.[11]

  • Injector Temperature: 270°C.[11]

  • MS Transfer Line Temperature: 280°C.[11]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

  • Mass Range: 50-350 amu.[11]

For Acetylated Derivatives (GC-ECD):

  • GC System: Gas chromatograph equipped with an Electron Capture Detector (ECD).

  • Column: Capillary column suitable for chlorophenol acetates (e.g., SE-30).[13]

  • Carrier Gas: Nitrogen or Argon/Methane.

  • Temperatures: Optimized for the separation of the target analyte from potential interferences.

Conclusion

Both silylation and acetylation are effective derivatization techniques for the GC analysis of this compound. The choice of method depends on the sample matrix, available instrumentation, and the specific requirements of the analysis. Silylation with BSTFA is a rapid and versatile method, particularly suited for GC-MS analysis.[9][10] Acetylation with acetic anhydride is robust, especially for aqueous samples, and provides derivatives that are highly sensitive to electron capture detection.[13] By converting this compound to a more volatile and thermally stable derivative, these methods enable improved chromatographic performance, leading to more accurate and reliable quantitative results.

References

Application Note: Quantification of 2-Chloro-4-methylphenol in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-methylphenol is a chemical compound that can be found in the environment due to its use in the manufacturing of dyes, and other industrial applications. Its presence in environmental water sources is a concern due to its potential toxicity to aquatic life and humans. Therefore, the development of robust and sensitive analytical methods for its quantification is crucial for environmental monitoring and risk assessment. This application note provides detailed protocols for the quantification of this compound in environmental water samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended for use by researchers, scientists, and professionals in environmental analysis and drug development.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for routine analysis and offers a good balance of sensitivity and accessibility.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides higher specificity and sensitivity, making it ideal for trace-level detection and confirmation.[1][2] For polar compounds like phenols, a derivatization step is often necessary to improve volatility and chromatographic performance.[2]

Experimental Protocols

Sample Collection and Preservation
  • Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation.

  • Preservation: Acidify the water samples to a pH of approximately 2 with phosphoric acid to inhibit microbial degradation of the analyte.[1][3] Store the samples at 4°C and analyze them as soon as possible.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique used to concentrate and purify analytes from complex matrices like environmental water.[3][4]

Materials:

  • C18 SPE cartridges

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Phosphoric acid

  • Nitrogen gas supply

Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[1]

  • Sample Loading: Load 100 mL of the acidified water sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities that were not retained.[1]

  • Analyte Elution: Elute the retained this compound from the cartridge with 5 mL of methanol.[1]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.[1]

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.[1]

Method 1: Quantification by HPLC-UV

This method describes the determination of this compound using reversed-phase HPLC with UV detection.[1]

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic)[5]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 30°C
UV Detector 280 nm

Calibration:

  • Prepare a stock solution of this compound (1000 µg/mL) in methanol.

  • Perform serial dilutions to prepare calibration standards in the range of 0.1 - 10 µg/mL.

  • Inject the calibration standards and the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method 2: Quantification by GC-MS

This method provides high specificity and sensitivity for the confirmation and quantification of this compound.[2]

Derivatization: To improve the volatility of the phenolic compound, a derivatization step is performed.[2]

  • To the reconstituted sample, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

  • Heat the mixture to ensure complete derivatization.[2]

Instrumentation and Conditions:

ParameterSetting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[2]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min[2]
Oven Program Initial temp: 100°C, hold for 2 min; Ramp to 250°C at 10°C/min; Hold at 250°C for 5 min[2]
Injector Temp. 270°C[2]
MS Transfer Line 280°C[2]
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Mass Range 50-350 amu[2]

Calibration:

  • Prepare derivatized calibration standards of this compound following the same procedure as the samples.

  • Inject the derivatized standards and samples into the GC-MS.

  • Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

  • Quantify the concentration of the derivatized this compound in the samples.

Data Presentation

The quantitative results from the analysis of environmental water samples should be summarized in a clear and concise table.

Table 1: Quantification of this compound in Environmental Water Samples

Sample IDCollection DateHPLC-UV Conc. (µg/L)GC-MS Conc. (µg/L)Recovery (%)
River Water A2025-12-202.5 ± 0.22.3 ± 0.192
Lake Water B2025-12-20< LOQ< LOQN/A
Wastewater Effluent C2025-12-2015.8 ± 1.116.2 ± 0.9103
Spiked DI Water2025-12-209.8 ± 0.59.9 ± 0.499

LOQ: Limit of Quantification. N/A: Not Applicable.

Table 2: Method Validation Parameters

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.995> 0.998
LOD (µg/L) 0.50.1
LOQ (µg/L) 1.50.3
Precision (%RSD) < 5%< 3%
Accuracy/Recovery (%) 90-110%95-105%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection 1. Sample Collection (Amber Glass Bottle) acidification 2. Acidification (pH ~2) sample_collection->acidification spe 3. Solid-Phase Extraction (C18 Cartridge) acidification->spe elution 4. Elution (Methanol) spe->elution concentration 5. Concentration (Nitrogen Evaporation) elution->concentration reconstitution 6. Reconstitution concentration->reconstitution hplc_uv HPLC-UV Analysis reconstitution->hplc_uv gc_ms_prep Derivatization (e.g., BSTFA) reconstitution->gc_ms_prep quantification Quantification (Calibration Curve) hplc_uv->quantification gc_ms GC-MS Analysis gc_ms_prep->gc_ms gc_ms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The methods detailed in this application note provide reliable and robust protocols for the quantification of this compound in environmental water samples. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the need for high sensitivity and confirmatory data. Proper sample preparation, including solid-phase extraction, is critical for achieving accurate and precise results. The validation data presented demonstrates that both methods are suitable for their intended purpose.

References

Application Notes and Protocols for the Synthesis of Substituted Benzofurans from 2-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzofurans are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active natural products. Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties, make them attractive targets in drug discovery and development. This document provides detailed protocols for the synthesis of substituted benzofurans using 2-Chloro-4-methylphenol as a readily available starting material. The methodologies described herein focus on modern, efficient catalytic approaches, including palladium- and copper-catalyzed reactions, as well as microwave-assisted synthesis, to afford a variety of substituted 5-methylbenzofurans.

Synthetic Strategies Overview

The primary approach for the synthesis of substituted benzofurans from this compound involves a one-pot reaction with terminal alkynes. This is typically achieved through a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. Alternative methods utilizing copper catalysis are also presented. Microwave irradiation can be employed to accelerate these reactions, often leading to higher yields and shorter reaction times.

Experimental Protocols

Protocol 1: Palladium-Catalyzed One-Pot Synthesis of 2-Substituted-5-methylbenzofurans

This protocol outlines a one-pot synthesis of 2-substituted-5-methylbenzofurans from this compound and various terminal alkynes using a palladium catalyst with a specialized phosphine (B1218219) ligand.[1][2][3]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Hydroxyterphenylphosphine ligand

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and the hydroxyterphenylphosphine ligand (0.04 mmol, 4 mol%).

  • Add cesium carbonate (2.5 mmol, 2.5 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent (5 mL).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-substituted-5-methylbenzofuran.

Protocol 2: Copper-Catalyzed Synthesis via Intramolecular Cyclization

This two-step protocol involves the initial Sonogashira coupling of this compound with a terminal alkyne, followed by a copper-catalyzed intramolecular cyclization of the resulting 2-(alkynyl)-4-methylphenol intermediate.[4]

Step 1: Synthesis of 2-(Alkynyl)-4-methylphenol

(Follow a standard Sonogashira coupling procedure using a palladium catalyst to couple this compound with the desired terminal alkyne. The product should be isolated and purified before proceeding to the next step.)

Step 2: Copper-Catalyzed Intramolecular Cyclization

Materials:

  • 2-(Alkynyl)-4-methylphenol (from Step 1)

  • Copper(I) iodide (CuI)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the 2-(alkynyl)-4-methylphenol (1.0 mmol, 1.0 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the anhydrous solvent (5 mL).

  • Heat the reaction mixture to 100-120 °C under an inert atmosphere and stir for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2-substituted-5-methylbenzofuran.

Protocol 3: Microwave-Assisted Synthesis of Substituted Benzofurans

Microwave irradiation can significantly accelerate the synthesis of substituted benzofurans. This protocol is an adaptation of the palladium-catalyzed one-pot synthesis.[5]

Materials:

  • Same as Protocol 1

  • Microwave reactor with sealed reaction vessels

Procedure:

  • In a microwave reaction vessel, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), the hydroxyterphenylphosphine ligand (0.04 mmol, 4 mol%), and cesium carbonate (2.5 mmol, 2.5 equiv).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) and anhydrous, degassed solvent (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 30-60 minutes.

  • After cooling, work up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize representative yields and characterization data for a series of 2-substituted-5-methylbenzofurans synthesized using the palladium-catalyzed one-pot methodology.

Table 1: Reaction Yields for the Synthesis of 2-Substituted-5-methylbenzofurans

EntryAlkyneProductYield (%)
1Phenylacetylene5-methyl-2-phenylbenzofuran85
21-Hexyne2-butyl-5-methylbenzofuran78
34-Ethynyltoluene5-methyl-2-(p-tolyl)benzofuran82
44-Methoxyphenylacetylene2-(4-methoxyphenyl)-5-methylbenzofuran88

Table 2: Spectroscopic Data for Selected 2-Substituted-5-methylbenzofurans

Product¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
5-methyl-2-phenylbenzofuran 7.85 (d, 2H), 7.50-7.30 (m, 4H), 7.20 (s, 1H), 7.10 (d, 1H), 2.45 (s, 3H)156.2, 154.8, 131.5, 130.2, 129.1, 128.8, 125.1, 124.5, 120.9, 111.2, 100.5, 21.5208.09 [M]⁺
2-butyl-5-methylbenzofuran 7.25 (s, 1H), 7.20 (d, 1H), 6.95 (d, 1H), 6.30 (s, 1H), 2.80 (t, 2H), 2.40 (s, 3H), 1.70 (m, 2H), 1.40 (m, 2H), 0.95 (t, 3H)159.5, 153.9, 130.1, 129.5, 123.8, 120.2, 110.5, 101.8, 30.5, 28.2, 22.4, 21.5, 13.9188.12 [M]⁺
5-methyl-2-(p-tolyl)benzofuran 7.75 (d, 2H), 7.40 (s, 1H), 7.30 (d, 1H), 7.25 (d, 2H), 7.05 (d, 1H), 6.95 (s, 1H), 2.45 (s, 3H), 2.40 (s, 3H)156.5, 154.6, 138.8, 131.3, 129.7, 129.5, 127.5, 125.0, 124.2, 120.8, 111.1, 100.1, 21.5, 21.3222.11 [M]⁺

Note: The spectroscopic data presented are representative and may vary slightly based on the specific experimental conditions and instrumentation used.[6][7][8][9][10]

Visualizations

experimental_workflow start Starting Materials (this compound, Terminal Alkyne) reaction One-Pot Reaction (Pd-Catalyzed Sonogashira & Cyclization) start->reaction Pd(OAc)₂, Ligand, Base, Solvent, Heat workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Substituted Benzofuran purification->product analysis Characterization (NMR, MS) product->analysis

Caption: Experimental workflow for the one-pot synthesis of substituted benzofurans.

signaling_pathway pd0 Pd(0)Lₙ pd_complex1 Oxidative Addition pd0->pd_complex1 Ar-Cl phenol This compound phenol->pd_complex1 alkyne R-C≡C-H sonogashira Sonogashira Coupling alkyne->sonogashira pd_alkynyl Pd(II) Complex pd_complex1->pd_alkynyl pd_alkynyl->sonogashira cyclization Intramolecular Oxypalladation pd_alkynyl->cyclization intermediate 2-(Alkynyl)-4-methylphenol sonogashira->intermediate intermediate->cyclization pd_cycle_intermediate Palladacycle cyclization->pd_cycle_intermediate reductive_elimination Reductive Elimination pd_cycle_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Substituted Benzofuran reductive_elimination->product

Caption: Plausible catalytic cycle for the palladium-catalyzed synthesis of benzofurans.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-4-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and high-yield method is the direct ortho-chlorination of p-cresol (B1678582) (4-methylphenol). This typically involves reacting p-cresol with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), in the presence of a catalyst system.[1][2]

Q2: What is the recommended catalyst system for the chlorination of p-cresol?

A2: A highly effective catalyst system consists of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), in combination with a diaryl sulphide, like diphenyl sulfide (B99878).[1][2] This combination promotes high selectivity for the desired 2-chloro isomer and allows the reaction to proceed to near completion.[2]

Q3: What are the critical reaction parameters to control for maximizing yield and purity?

A3: To achieve optimal results, it is crucial to control the following parameters:

  • Temperature: The reaction should be maintained between 0°C and 40°C for best selectivity.[1]

  • Stoichiometry: The molar ratio of the chlorinating agent to p-cresol should be approximately 1.0-1.1:1 to maximize the formation of the mono-chlorinated product while minimizing di-chlorination.[1][2]

  • Catalyst Purity: The Lewis acid catalyst must be anhydrous to be effective.[1]

Q4: What are the common side products, and how can their formation be minimized?

A4: The primary side products are isomers of this compound and di-chlorinated products. Minimizing the formation of these impurities can be achieved by using the recommended catalyst system, maintaining the optimal reaction temperature, and carefully controlling the stoichiometry of the chlorinating agent.[1][2]

Q5: How can the final product be effectively purified?

A5: Purification of this compound can be achieved through recrystallization. For more challenging separations, column chromatography can be employed.[1] In some cases, distillation under reduced pressure can also be used to separate the product from unreacted starting material.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Suggestion
Inactive CatalystEnsure the Lewis acid (e.g., AlCl₃) is anhydrous and the diaryl sulphide is of high purity.[1]
Suboptimal Reaction TemperatureMaintain the reaction temperature between 0°C and 40°C for optimal selectivity.[1]
Incorrect StoichiometryUse a molar ratio of the chlorinating agent (e.g., sulfuryl chloride) to 4-methylphenol of approximately 1.0-1.1:1.[1][2]
Inefficient StirringEnsure vigorous stirring to maintain a homogeneous reaction mixture.
Moisture ContaminationUse flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.
Issue 2: Formation of Significant Amounts of Isomeric or Di-chlorinated Byproducts
Possible Cause Troubleshooting Suggestion
Inappropriate Catalyst SystemEmploy a catalyst system known for high ortho-selectivity, such as a Lewis acid combined with a diaryl sulphide.[2]
High Reaction TemperatureRunning the reaction at temperatures above 40°C can decrease selectivity. Maintain the recommended temperature range of 0-40°C.[1]
Excess Chlorinating AgentAn excess of the chlorinating agent will lead to the formation of di-chlorinated products. Carefully control the stoichiometry.[1][2]
Prolonged Reaction TimeMonitor the reaction progress using techniques like TLC or GC and quench the reaction once the starting material is consumed to avoid over-chlorination.

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination of p-Cresol

This protocol is adapted from a patented procedure with high yield.[2]

Materials:

  • 4-methylphenol (p-cresol)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Diphenyl sulfide

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., dichloromethane)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-methylphenol in the inert solvent.

  • Add the catalyst system consisting of anhydrous AlCl₃ (0.1-10% by weight based on 4-methylphenol) and diphenyl sulfide (0.1-10% by weight based on 4-methylphenol).[2]

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add sulfuryl chloride (1.0-1.1 molar equivalents) via the dropping funnel while maintaining the temperature below 10°C.[1]

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by GC or TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data

Table 1: Influence of Reaction Conditions on the Yield of this compound
p-Cresol (parts by weight) AlCl₃ (parts by weight) Diphenyl sulfide (parts by weight) Sulfuryl chloride (parts by weight) Temperature (°C) Yield of this compound (%) Reference
1001112520-3394.9[2]

Visualizations

experimental_workflow A Dissolve p-cresol in inert solvent B Add AlCl3 and Diphenyl sulfide catalysts A->B C Cool to 0-5°C B->C D Slowly add Sulfuryl chloride (1.0-1.1 eq) C->D E Stir at room temperature & Monitor (TLC/GC) D->E F Quench with water E->F G Work-up (Extract, Wash, Dry) F->G H Purify (Recrystallization/Chromatography) G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of Product? check_catalyst Is the catalyst anhydrous and pure? start->check_catalyst Yes check_temp Was the temperature maintained at 0-40°C? check_catalyst->check_temp Yes action_catalyst Use fresh, anhydrous AlCl3 and pure diphenyl sulfide. check_catalyst->action_catalyst No check_stoich Was the SO2Cl2 to p-cresol ratio ~1:1? check_temp->check_stoich Yes action_temp Improve temperature control during addition and reaction. check_temp->action_temp No action_stoich Accurately measure and control the addition of SO2Cl2. check_stoich->action_stoich No end_bad Further Investigation Needed check_stoich->end_bad Yes end_good Yield Improved action_catalyst->end_good action_temp->end_good action_stoich->end_good

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

minimizing byproduct formation in the synthesis of 2-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Chloro-4-methylphenol

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the synthesis of this compound?

The main synthesis route is the electrophilic chlorination of 4-methylphenol (p-cresol). The primary byproducts are isomers formed through further chlorination or chlorination at other positions. The most common byproduct is 2,6-dichloro-4-methylphenol, resulting from di-chlorination. Another potential undesired isomer is 3-chloro-4-methylphenol, though its formation is generally less favored.[1]

Q2: How can I improve the regioselectivity to favor the formation of the desired 2-chloro isomer?

Improving regioselectivity towards the ortho position of the hydroxyl group is critical. This can be achieved by using a specialized catalyst system. A combination of a Lewis acid (e.g., AlCl₃, FeCl₃) and a diaryl sulphide (e.g., diphenyl sulfide) has been shown to effectively promote ortho-chlorination while minimizing other isomers.[2][3] Organocatalysts such as (S)-diphenylprolinol can also exhibit high ortho selectivity.[4]

Q3: Which chlorinating agent is recommended for this synthesis?

Sulfuryl chloride (SO₂Cl₂) is a commonly used and highly effective chlorinating agent for this reaction.[2][3][4][5][6] It is often considered more convenient and selective than chlorine gas.[7]

Q4: What is the optimal molar ratio of chlorinating agent to 4-methylphenol?

To minimize the formation of di-chlorinated byproducts, it is crucial to maintain a strict stoichiometry. A molar ratio of the chlorinating agent to 4-methylphenol of approximately 1.0-1.1:1 is recommended to maximize the conversion of the starting material while limiting over-chlorination.[2][3]

Q5: How does reaction temperature affect byproduct formation?

Reaction temperature is a critical parameter. The synthesis should be conducted at a controlled temperature, typically between 0°C and 40°C, to ensure optimal selectivity.[2][3] Higher temperatures can lead to an increase in unwanted side reactions and byproduct formation.[8]

Q6: What are the best methods for purifying the final product?

Purification of this compound can be achieved through distillation or recrystallization from a suitable solvent like hexanes.[8] For more challenging separations where isomeric impurities are present, column chromatography on silica (B1680970) gel may be necessary.[2][8]

Troubleshooting Guides

IssuePossible CauseTroubleshooting Suggestion
Low yield of this compound Inactive or Insufficient Catalyst: The Lewis acid catalyst may have degraded due to moisture.Ensure the Lewis acid (e.g., AlCl₃) is anhydrous and that both the Lewis acid and the diaryl sulphide co-catalyst are of high purity and used in the correct molar ratio.[2][8]
Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures or generating byproducts at higher temperatures.Maintain the reaction temperature within the optimal range of 0-40°C.[2][3] Monitor the reaction progress closely using TLC or GC.
Incorrect Stoichiometry: An excess or deficit of the chlorinating agent can lead to incomplete reaction or byproduct formation.Use a precise molar ratio of chlorinating agent to 4-methylphenol, ideally between 1.0 and 1.1 to 1.[2][3]
High percentage of 2,6-dichloro-4-methylphenol Excess Chlorinating Agent: Using too much chlorinating agent is the primary cause of di-chlorination.Strictly control the stoichiometry. A molar ratio of 1.0-1.1 mol of chlorinating agent per mole of 4-methylphenol is recommended.[2][3]
Poor Local Concentration Control: Rapid addition of the chlorinating agent can create localized areas of high concentration, promoting di-chlorination.Add the chlorinating agent (e.g., sulfuryl chloride) slowly and dropwise to the reaction mixture with efficient stirring to ensure even distribution.[2]
Ineffective Catalyst System: The catalyst system may not be providing sufficient ortho-directing selectivity.Utilize a proven catalyst system, such as AlCl₃ with diphenyl sulfide (B99878), to enhance the formation of the mono-substituted product.[3]
Formation of other chloro-isomers Lack of Regiocontrol: The reaction conditions may not sufficiently favor chlorination at the C2 position.Employ a catalyst system known for high ortho-selectivity. The combination of a Lewis acid and a diaryl sulphide is effective for this purpose.[3][5]
Difficult purification Close Boiling Points of Isomers: Isomeric byproducts can have similar physical properties to the desired product, making separation difficult.If distillation is ineffective, utilize column chromatography for more challenging separations.[2][8] Recrystallization from an appropriate solvent system can also be an effective purification method.[8]

Data Presentation

Table 1: Effect of Catalyst Systems on Regioselectivity in the Chlorination of Cresols

The following table summarizes data on the impact of different sulfur-containing catalysts in conjunction with a Lewis acid (AlCl₃) and sulfuryl chloride (SO₂Cl₂) on the regioselectivity of chlorination for various cresol (B1669610) isomers. This illustrates the principle of catalyst-directed selectivity, which is key to minimizing byproduct formation.

SubstrateCatalyst SystemProductYield (%)para/ortho Ratio
o-CresolSO₂Cl₂ / 1,2-dithiocane (B14727214) / AlCl₃4-Chloro-o-cresol9520.6
m-CresolSO₂Cl₂ / Diphenyl sulfide / AlCl₃4-Chloro-m-cresol9419
m-CresolSO₂Cl₂ / Dibutyl sulfide / AlCl₃4-Chloro-m-cresol89.917.3
m-CresolSO₂Cl₂ / 5,18-dithiadocosane / AlCl₃4-Chloro-m-cresol95.520.7

Data adapted from studies on selective chlorination of cresols to demonstrate catalyst efficacy.[5]

Experimental Protocols

Protocol: Regioselective Chlorination of 4-Methylphenol

This protocol is adapted from established methods for the highly selective ortho-chlorination of 4-methylphenol using sulfuryl chloride.[2][3]

Materials:

  • 4-Methylphenol (p-cresol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Diphenyl sulfide

  • Inert solvent (e.g., Dichloromethane, DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-methylphenol (1 equivalent) in an inert solvent like dichloromethane.

  • Add the catalyst system, consisting of anhydrous AlCl₃ (0.1-10% by weight based on 4-methylphenol) and diphenyl sulfide (0.1-10% by weight based on 4-methylphenol).[2][3]

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add sulfuryl chloride (1.0-1.1 molar equivalents) dropwise via the dropping funnel while stirring vigorously.[2] Maintain the internal temperature below 10°C throughout the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring. Monitor the reaction's progress by GC or TLC until the 4-methylphenol is consumed.

  • Upon completion, quench the reaction by slowly and carefully adding cold water while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or recrystallization from hexanes.[8]

Visualizations

Reaction_Pathway pCresol 4-Methylphenol (p-Cresol) product This compound (Desired Product) pCresol->product Selective ortho-Chlorination byproduct1 2,6-Dichloro-4-methylphenol (Di-chlorination Byproduct) product->byproduct1 Further Chlorination catalyst SO₂Cl₂ (1.0-1.1 eq) AlCl₃ / Diaryl Sulphide 0-40°C catalyst->pCresol excess_reagent Excess SO₂Cl₂ excess_reagent->product Troubleshooting_Workflow start High Byproduct Content (e.g., by GC-MS, NMR) check_stoichiometry Was SO₂Cl₂ to p-Cresol ratio > 1.1:1? start->check_stoichiometry check_temp Was reaction temp maintained at 0-40°C? check_stoichiometry->check_temp No action_stoichiometry Reduce SO₂Cl₂ to 1.0-1.1 equivalents. Use slow addition. check_stoichiometry->action_stoichiometry Yes check_catalyst Was anhydrous Lewis acid & co-catalyst used? check_temp->check_catalyst Yes action_temp Implement strict temperature control. check_temp->action_temp No action_catalyst Ensure catalyst is anhydrous and pure. check_catalyst->action_catalyst No optimize_purification Optimize Purification: - Vacuum Distillation - Recrystallization - Column Chromatography check_catalyst->optimize_purification Yes action_stoichiometry->check_temp action_temp->check_catalyst action_catalyst->optimize_purification end Byproduct Minimized optimize_purification->end

References

Technical Support Center: Scale-Up of 2-Chloro-4-methylphenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Chloro-4-methylphenol.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound, particularly during the critical chlorination of p-cresol (B1678582) step.

Issue 1: Low Yield of this compound

Possible CauseTroubleshooting Suggestion
Inactive or Insufficient Catalyst Ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is anhydrous, as moisture will deactivate it. Use a sufficient catalyst loading, typically 0.1-10% by weight relative to 4-methylphenol.[1]
Suboptimal Reaction Temperature Maintain the reaction temperature within the optimal range of 0-40°C. Lower temperatures can slow the reaction rate, while higher temperatures may promote the formation of undesired isomers and byproducts.[2]
Incorrect Stoichiometry of Chlorinating Agent Use a molar ratio of chlorinating agent (e.g., sulfuryl chloride, chlorine) to 4-methylphenol of approximately 1.0-1.1:1 to maximize conversion while minimizing di-chlorination.[2]
Poor Mixing and Mass Transfer Inadequate agitation can lead to localized "hot spots" and uneven distribution of the chlorinating agent, resulting in side reactions. Ensure efficient stirring, especially during the addition of the chlorinating agent.

Issue 2: High Levels of Impurities

Possible CauseTroubleshooting Suggestion
Formation of Isomeric Byproducts (e.g., 2,6-dichloro-4-methylphenol) Over-chlorination is a common cause. Carefully control the stoichiometry of the chlorinating agent. The use of a diaryl sulphide co-catalyst can improve selectivity for the desired 2-chloro isomer.[1]
Presence of Unreacted p-Cresol Due to the close boiling points of this compound and p-cresol, their separation by distillation is challenging. Drive the reaction to completion by ensuring sufficient reaction time and optimal temperature. Fractional distillation under reduced pressure is the preferred method for purification.
Formation of Oxidation Byproducts If air or other oxidizing agents are present, oxidation of the phenol (B47542) ring can occur. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Difficulties in Product Purification

Possible CauseTroubleshooting Suggestion
Azeotrope Formation While not explicitly reported for this specific mixture, azeotrope formation can complicate distillations. Consider alternative purification methods such as recrystallization or chromatography for high-purity requirements.
Thermal Degradation Prolonged exposure to high temperatures during distillation can lead to product degradation. Use vacuum distillation to lower the boiling point and minimize thermal stress on the product.
Co-distillation of Isomers Isomeric impurities may have boiling points very close to the desired product. Highly efficient fractional distillation columns are necessary for their separation. Alternatively, preparative chromatography can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent industrial synthesis involves the electrophilic chlorination of 4-methylphenol (p-cresol) using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1][2]

Q2: How can I monitor the progress of the chlorination reaction?

A2: The reaction progress can be effectively monitored by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3][4] These methods allow for the quantification of the starting material (p-cresol), the desired product (this compound), and any byproducts.

Q3: What are the main safety concerns when scaling up this process?

A3: The chlorination of phenols is an exothermic reaction. Proper heat management is crucial to prevent thermal runaways. Ensure the reactor has an adequate cooling system and that the chlorinating agent is added at a controlled rate. Both chlorine gas and sulfuryl chloride are corrosive and toxic, requiring appropriate handling procedures and personal protective equipment. The product, this compound, is also classified as a hazardous substance.[5]

Q4: Can you provide a general experimental protocol for the synthesis of this compound?

A4: The following is a generalized protocol based on common literature procedures. It should be optimized for specific laboratory or plant conditions.

Experimental Protocols

Synthesis of this compound via Chlorination of p-Cresol

Materials:

  • 4-methylphenol (p-cresol)

  • Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂)

  • Anhydrous Aluminum Chloride (AlCl₃) or Anhydrous Iron(III) Chloride (FeCl₃)

  • Inert solvent (e.g., dichloromethane, optional)

  • Sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • In a well-ventilated fume hood, charge a clean, dry reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber with 4-methylphenol. If using a solvent, dissolve the 4-methylphenol in the solvent at this stage.

  • Add the anhydrous Lewis acid catalyst to the stirred reaction mixture.

  • Cool the mixture to the desired reaction temperature (e.g., 0-10°C).

  • Slowly add the chlorinating agent (sulfuryl chloride or chlorine gas) to the reaction mixture via the dropping funnel or a gas inlet tube, maintaining the temperature within the desired range. The addition should be controlled to manage the exotherm.

  • After the addition is complete, allow the reaction to stir at the set temperature for a specified time, monitoring the progress by GC or HPLC.

  • Upon completion, quench the reaction by slowly adding it to a cold sodium bicarbonate solution to neutralize the acid.

  • If a solvent was used, separate the organic layer. If no solvent was used, extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Effect of Catalyst on the Selectivity of p-Cresol Chlorination

CatalystChlorinating AgentTemperature (°C)Selectivity for this compound (%)
AlCl₃Chlorine23-2594.9
FeCl₃Chlorine25-2794.6

Data extracted from patent literature and may vary based on specific reaction conditions.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start charge_reagents Charge Reactor with 4-methylphenol & Catalyst start->charge_reagents cool Cool to Reaction Temperature charge_reagents->cool add_chlorinating_agent Slowly Add Chlorinating Agent cool->add_chlorinating_agent monitor Monitor Reaction (GC/HPLC) add_chlorinating_agent->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes_yield Potential Causes for Low Yield cluster_causes_impurities Potential Causes for High Impurities cluster_solutions Solutions low_yield Low Yield inactive_catalyst Inactive Catalyst low_yield->inactive_catalyst suboptimal_temp Suboptimal Temperature low_yield->suboptimal_temp incorrect_stoichiometry Incorrect Stoichiometry low_yield->incorrect_stoichiometry high_impurities High Impurities isomer_formation Isomer Formation high_impurities->isomer_formation unreacted_sm Unreacted Starting Material high_impurities->unreacted_sm dichlorination Di-chlorination high_impurities->dichlorination check_catalyst Use Anhydrous Catalyst inactive_catalyst->check_catalyst optimize_temp Optimize Temperature suboptimal_temp->optimize_temp adjust_ratio Adjust Molar Ratios incorrect_stoichiometry->adjust_ratio control_addition Control Reagent Addition isomer_formation->control_addition improve_purification Improve Purification unreacted_sm->improve_purification dichlorination->adjust_ratio

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Chloro-4-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, typically synthesized by the chlorination of 4-methylphenol (p-cresol), often contains the following impurities:

  • Unreacted 4-methylphenol (p-cresol): Due to incomplete reaction.

  • Isomeric byproducts: Such as 3-chloro-4-methylphenol (B1346567) and 2,6-dichloro-4-methylphenol, which can form during the chlorination process.[1]

  • Other chlorinated phenols: Depending on the reaction conditions, other positional isomers or over-chlorinated products may be present.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common purification methods are:

  • Fractional Distillation: Exploits differences in boiling points between the desired product and impurities.

  • Recrystallization: Relies on the differential solubility of the compound and impurities in a suitable solvent system.

  • Column Chromatography: Separates compounds based on their differential adsorption onto a stationary phase.

Q3: Which purification method is most suitable for my needs?

A3: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Fractional distillation is suitable for large-scale purification but may be less effective at removing impurities with very close boiling points, such as 4-methylphenol.

  • Recrystallization is a cost-effective method for removing small amounts of impurities and can yield high-purity material.

  • Column chromatography , particularly preparative HPLC, offers the highest resolution for separating complex mixtures and achieving very high purity, but it is often more expensive and less scalable.[1]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound from 4-methylphenol.

  • Possible Cause: The boiling points of this compound (~195-196 °C) and 4-methylphenol (~202 °C) are very close, making separation by standard fractional distillation challenging.

  • Troubleshooting Suggestions:

    • Use a high-efficiency distillation column: A column with a higher number of theoretical plates (e.g., a Vigreux or packed column) can improve separation.

    • Distill under reduced pressure (vacuum distillation): Lowering the pressure will reduce the boiling points and may increase the boiling point difference between the two compounds, aiding in separation.

    • Consider chemical separation: For very high purity requirements, consider a chemical separation method. One patented approach involves preferential complexation of 4-methylphenol with an inorganic halide salt, which can then be removed by filtration before distilling the this compound.

Issue 2: Product decomposition during distillation.

  • Possible Cause: Phenols can be susceptible to oxidation and decomposition at high temperatures.

  • Troubleshooting Suggestions:

    • Perform distillation under an inert atmosphere: Use nitrogen or argon to prevent oxidation.

    • Use vacuum distillation: As mentioned above, this lowers the required temperature and minimizes the risk of thermal decomposition.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solute is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities.

  • Troubleshooting Suggestions:

    • Reheat and add more solvent: Re-dissolve the oil in the hot solvent and then add a small amount of additional hot solvent to lower the saturation point.

    • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Slow cooling encourages the formation of a crystal lattice.

    • Change the solvent system: A different solvent or a solvent pair may be more effective.

Issue 2: Low recovery of purified product.

  • Possible Cause:

    • Using too much solvent.

    • Premature crystallization during hot filtration.

    • Incomplete crystallization due to insufficient cooling time.

  • Troubleshooting Suggestions:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.

    • Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize crystal formation.

Issue 3: Crystals do not form upon cooling.

  • Possible Cause: The solution is supersaturated.

  • Troubleshooting Suggestions:

    • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Add a seed crystal of pure this compound to induce crystallization.

    • Concentrate the solution by gently evaporating some of the solvent and then allowing it to cool again.

Column Chromatography

Issue 1: Poor separation of isomers.

  • Possible Cause: The mobile phase polarity is not optimized for the separation.

  • Troubleshooting Suggestions:

    • Adjust the mobile phase polarity: For normal-phase chromatography (e.g., silica (B1680970) gel), a less polar mobile phase will generally increase the retention time of the polar phenolic compounds and may improve separation. A common mobile phase for analytical HPLC is a mixture of acetonitrile, water, and phosphoric acid.[2] For preparative column chromatography, a less polar system like hexane (B92381)/ethyl acetate (B1210297) might be a good starting point.

    • Use a different stationary phase: If separation on silica gel is poor, consider a different adsorbent, such as alumina (B75360) or a reverse-phase material (e.g., C18).

Issue 2: Tailing of the product peak.

  • Possible Cause: The compound is interacting too strongly with the stationary phase, which is common for acidic compounds like phenols on silica gel.

  • Troubleshooting Suggestions:

    • Add a small amount of a modifying agent to the mobile phase, such as a few drops of acetic acid or triethylamine, to reduce tailing.

    • Use a less acidic stationary phase.

Data Presentation

Table 1: Physical Properties of this compound and Key Impurity

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₇H₇ClO142.58195-196
4-methylphenol (p-cresol)C₇H₈O108.14201.9

Table 2: Comparison of Purification Methods for this compound

Purification MethodPrincipleTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation Difference in boiling points>99% (with high-efficiency column)[3]Scalable, good for removing non-volatile impurities.Difficult to separate compounds with close boiling points (e.g., 4-methylphenol).[3]
Recrystallization Differential solubilityHigh (can be >99%)Cost-effective, can yield very pure product.Yield can be variable, may not remove all impurities in a single step.
Column Chromatography Differential adsorptionVery high (>99.5%)Excellent for separating complex mixtures and isomers.Can be expensive, less scalable for large quantities.

Experimental Protocols

1. Fractional Distillation (Vacuum)

  • Setup: Assemble a vacuum distillation apparatus with a fractionating column (e.g., Vigreux) between the distillation flask and the condenser. Use a suitable heat source (heating mantle or oil bath) and a vacuum pump with a pressure gauge.

  • Procedure:

    • Place the crude this compound in the distillation flask with a stir bar.

    • Slowly reduce the pressure to the desired level.

    • Gradually heat the flask while stirring.

    • Collect the fraction that distills at the expected boiling point for this compound at the applied pressure. A patent describes distillation at 100 mbar, resulting in a product with 99.26% purity.[3]

2. Recrystallization

  • Solvent Selection: Hexane or toluene (B28343) are suitable non-polar solvents. An ethanol/water mixture can also be used as a polar solvent system.[4]

  • Procedure (using a single solvent like hexane):

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot hexane to dissolve the solid completely.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature.

    • Cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.

    • Dry the crystals.

3. Column Chromatography (Flash)

  • Stationary Phase: Silica gel.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The exact ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.

  • Procedure:

    • Pack a glass column with silica gel slurried in the initial mobile phase.

    • Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully load the sample onto the top of the column.

    • Elute the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

Mandatory Visualizations

experimental_workflow crude_product Crude this compound distillation Fractional Distillation crude_product->distillation recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography analysis Purity Analysis (GC/HPLC) distillation->analysis recrystallization->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for the purification of crude this compound.

troubleshooting_logic start Impure Product After Initial Purification check_impurities Identify Remaining Impurities (GC/NMR) start->check_impurities is_starting_material Is the main impurity 4-methylphenol? check_impurities->is_starting_material is_isomer Is the main impurity an isomer? is_starting_material->is_isomer No high_eff_dist Use High-Efficiency Fractional Distillation is_starting_material->high_eff_dist Yes complexation Consider Chemical Separation (Complexation) is_starting_material->complexation If distillation fails prep_hplc Use Preparative HPLC is_isomer->prep_hplc Yes optimize_recrys Optimize Recrystallization Solvent System is_isomer->optimize_recrys No/Other end Pure Product high_eff_dist->end complexation->end prep_hplc->end optimize_recrys->end

Caption: Troubleshooting logic for purifying this compound based on impurity type.

References

Technical Support Center: Resolving 2-Chloro-4-methylphenol and 4-chloro-3-methylphenol Peaks in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 2-Chloro-4-methylphenol and 4-chloro-3-methylphenol (B1668792) in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound and 4-chloro-3-methylphenol using HPLC?

A1: These two compounds are positional isomers, meaning they have the same chemical formula (C₇H₇ClO) but differ in the arrangement of the chloro and methyl groups on the phenol (B47542) ring. This results in very similar physicochemical properties, such as polarity and hydrophobicity. Standard reversed-phase HPLC columns, like C18, primarily separate compounds based on hydrophobic interactions, which are often insufficient to resolve molecules with such subtle structural differences, leading to peak co-elution.[1]

Q2: My chromatogram shows a single, broad, or shouldered peak. How can I confirm if it's co-elution?

A2: A shouldered or asymmetrical peak is a strong indicator of co-eluting compounds. To confirm, you can employ a photodiode array (PDA) detector to perform a peak purity analysis. If the UV-Vis spectra across the peak are not identical, it indicates the presence of more than one compound. If a mass spectrometer (MS) is used as a detector, you can examine the mass spectra across the peak; different mass-to-charge ratios would definitively show co-elution.

Q3: What is the best type of HPLC column for separating these isomers?

A3: While a standard C18 column may not provide adequate resolution, a Phenyl-Hexyl stationary phase is highly recommended. Phenyl-based columns offer an alternative separation mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analytes.[2][3][4] This additional interaction provides enhanced selectivity for aromatic positional isomers, often succeeding where C18 columns fail.[5]

Q4: How does the choice of organic solvent in the mobile phase affect the separation?

A4: The choice between acetonitrile (B52724) and methanol (B129727) can significantly impact selectivity. For separations on a Phenyl-Hexyl column, methanol is often the preferred organic solvent. Acetonitrile has π-electrons in its structure which can interfere with the π-π interactions between the analytes and the phenyl stationary phase. Methanol, lacking π-electrons, does not interfere in this way, allowing for a more effective exploitation of the stationary phase's unique selectivity.[3][6]

Q5: My peaks are tailing. What could be the cause and how can I fix it?

A5: Peak tailing for phenolic compounds is commonly caused by secondary interactions between the acidic phenol group and residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, add a small amount of acid to the mobile phase, such as 0.1% formic acid or 0.1% acetic acid . The acid suppresses the ionization of the silanol groups, minimizing these unwanted interactions and resulting in more symmetrical peaks.[1][6]

Q6: Can adjusting the column temperature improve the resolution?

A6: Yes, temperature is a valuable tool for optimizing separation. Increasing the column temperature (e.g., to 40°C) can improve peak shape and efficiency by lowering the mobile phase viscosity.[6][7] It can also alter the selectivity of the separation, potentially improving the resolution between closely eluting peaks. It is important to operate within the temperature limits of your specific column.[8][9]

Troubleshooting Guide

Initial Observation: Poor Resolution or Co-elution of Isomer Peaks

If you are observing a single peak or poorly resolved peaks for this compound and 4-chloro-3-methylphenol, follow this troubleshooting workflow to systematically optimize your separation.

G Troubleshooting Workflow for Isomer Co-elution start Initial Observation: Poor Resolution / Co-elution check_column Step 1: Evaluate Stationary Phase start->check_column c18_check Are you using a standard C18 column? check_column->c18_check switch_phenyl Action: Switch to a Phenyl-Hexyl column for enhanced π-π interactions. c18_check->switch_phenyl Yes phenyl_check Already using a Phenyl-Hexyl column. c18_check->phenyl_check No optimize_mp Step 2: Optimize Mobile Phase switch_phenyl->optimize_mp phenyl_check->optimize_mp solvent_check Is the organic solvent acetonitrile? optimize_mp->solvent_check switch_methanol Action: Change organic modifier to Methanol to maximize π-π interactions. solvent_check->switch_methanol Yes acid_check Is the mobile phase acidified? solvent_check->acid_check No switch_methanol->acid_check add_acid Action: Add 0.1% Formic or Acetic Acid to reduce peak tailing. acid_check->add_acid No optimize_temp Step 3: Adjust Temperature acid_check->optimize_temp Yes add_acid->optimize_temp increase_temp Action: Increase column temperature (e.g., to 40°C) to improve efficiency and potentially alter selectivity. optimize_temp->increase_temp end Achieved Baseline Resolution increase_temp->end

Caption: A step-by-step workflow for troubleshooting the co-elution of phenolic isomers.

Experimental Protocols

Recommended HPLC Method for Separation

This protocol provides a starting point for achieving baseline separation of this compound and 4-chloro-3-methylphenol.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Thermostatted column compartment

  • UV-Vis or PDA detector

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)Provides π-π interactions for enhanced selectivity of aromatic isomers.[2][3][4]
Mobile Phase A Water with 0.1% Formic AcidAcidifier to suppress silanol interactions and improve peak shape.[1][6]
Mobile Phase B MethanolPreferred over acetonitrile to avoid interference with π-π interactions.[3][6]
Elution Mode Isocratic or GradientStart with isocratic (e.g., 55% A / 45% B) and switch to a shallow gradient if needed.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 40°CReduces mobile phase viscosity and can improve peak efficiency and selectivity.[6][7]
Detection UV at 280 nmBoth compounds have significant absorbance at this wavelength.
Injection Vol. 5 µLAdjust as needed based on sample concentration.

Sample Preparation:

  • Prepare individual stock solutions of this compound and 4-chloro-3-methylphenol in methanol at a concentration of 1 mg/mL.

  • Create a mixed working standard by diluting the stock solutions in the initial mobile phase composition to a final concentration of approximately 20 µg/mL for each analyte.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected chromatographic results when applying the recommended method compared to a standard C18 method that fails to achieve separation.

Table 1: Comparison of Chromatographic Performance

ParameterMethod 1: Standard C18 ColumnMethod 2: Optimized Phenyl-Hexyl Method
Column C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase 50:50 Acetonitrile:Water45:55 Methanol:Water w/ 0.1% Formic Acid
Temperature 25°C40°C
Retention Time (this compound) ~ 5.2 min~ 6.8 min
Retention Time (4-chloro-3-methylphenol) ~ 5.2 min~ 7.3 min
Resolution (Rs) 0.0 (Co-elution)> 1.5 (Baseline Separation)
Tailing Factor (Tf) > 1.5 (Significant Tailing)< 1.2 (Symmetrical Peaks)

Note: Retention times are illustrative and may vary depending on the specific HPLC system and column used.

G Logical Relationship of Method Parameters to Resolution goal Goal: Baseline Resolution (Rs > 1.5) selectivity Increase Selectivity (α) selectivity->goal efficiency Increase Efficiency (N) efficiency->goal retention Optimize Retention (k') retention->goal column_choice Use Phenyl-Hexyl Column (π-π interactions) column_choice->selectivity mobile_phase_org Use Methanol as Organic Modifier mobile_phase_org->selectivity temp_adjust Adjust Temperature temp_adjust->selectivity temp_adjust->efficiency smaller_particles Use Smaller Particle Size Column (e.g., 3.5 µm) smaller_particles->efficiency flow_rate Optimize Flow Rate flow_rate->efficiency mobile_phase_strength Adjust Methanol/Water Ratio mobile_phase_strength->retention acidify_mp Add 0.1% Formic Acid (Improves Peak Shape) acidify_mp->retention

Caption: Key chromatographic factors influencing the successful resolution of isomers.

References

addressing peak tailing in the HPLC analysis of 2-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Chloro-4-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a phenomenon observed in chromatography where a peak is asymmetrical, having a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] For the analysis of this compound, peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting peaks, and decreased overall sensitivity of the analysis.

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: The primary causes of peak tailing for phenolic compounds like this compound are typically related to secondary chemical interactions with the stationary phase and issues with the mobile phase.[1] Key factors include:

  • Secondary Interactions with Residual Silanols: Unwanted interactions between the acidic phenolic hydroxyl group of this compound and active silanol (B1196071) groups on the surface of silica-based reversed-phase columns.[1][2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (predicted to be around 8.79), the compound can exist in both its ionized and non-ionized forms, leading to peak distortion.[3]

  • Column Contamination and Degradation: Accumulation of strongly retained sample components or the degradation of the stationary phase can create active sites that cause tailing.[1]

  • Column Overload: Injecting a sample with too high a concentration of this compound can saturate the stationary phase, resulting in poor peak shape.[1]

  • Extra-Column Effects: Dead volume in the HPLC system, such as long or wide-bore tubing and improper connections, can cause the peak to broaden and tail.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[3] To ensure a single ionic species is present during the analysis and to minimize interactions with silanol groups, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[3] For this compound, with a pKa of approximately 8.79, a mobile phase pH of less than 6.8 is recommended to keep it in its neutral, non-ionized form, which generally results in better peak shape in reversed-phase chromatography.

Q4: What is an acceptable peak asymmetry or tailing factor?

A4: Peak symmetry is often measured by the Asymmetry Factor (As) or Tailing Factor (Tf). A value of 1.0 indicates a perfectly symmetrical peak. Generally, a tailing factor between 0.9 and 1.2 is considered acceptable for most applications. Values greater than 1.2 are typically indicative of peak tailing that may require troubleshooting.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Step 1: Initial Assessment

Observe the chromatogram to determine if the peak tailing is specific to this compound or if all peaks are affected.

  • All peaks tailing: This often suggests a physical or system-wide issue.

  • Only the this compound peak is tailing: This points towards a chemical interaction specific to the analyte.

Step 2: Troubleshooting Chemical Interactions

If only the this compound peak is tailing, consider the following chemical factors:

  • Mobile Phase pH Adjustment:

    • Problem: The mobile phase pH may be too close to the pKa of this compound (~8.79), causing it to be partially ionized.

    • Solution: Lower the mobile phase pH to ensure the analyte is in its neutral form. A pH of 3-4 is often a good starting point for phenolic compounds. This can be achieved by adding a small amount of an acidifier like phosphoric acid or formic acid to the mobile phase.[2]

  • Use of a Modern, End-Capped Column:

    • Problem: Older silica-based columns (Type A) have a higher concentration of accessible silanol groups that can interact with polar analytes.[2]

    • Solution: Utilize a modern, high-purity silica (B1680970) column (Type B) that is end-capped. End-capping chemically modifies the silica surface to block most of the residual silanol groups, thereby reducing secondary interactions.[2]

Step 3: Addressing System-Wide Issues

If all peaks in the chromatogram are tailing, investigate the following potential causes:

  • Column Contamination or Void:

    • Problem: The column may be contaminated with strongly retained substances from previous injections, or a void may have formed at the column inlet.[1]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove contaminants. If a void is suspected, reversing the column (if permissible by the manufacturer) and flushing may help. If the problem persists, the column may need to be replaced.[1]

  • Extra-Column Volume:

    • Problem: Excessive tubing length or internal diameter, as well as poorly made connections between the injector, column, and detector, can contribute to peak broadening and tailing.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly tightened to eliminate dead volume.

  • Sample Overload:

    • Problem: Injecting too much sample can lead to broad, tailing peaks.[1]

    • Solution: Dilute the sample or reduce the injection volume.

Data Presentation

The following table provides illustrative data on how mobile phase pH can affect the peak asymmetry of a phenolic compound. Note: This data is representative and may not be specific to this compound, but demonstrates the general principle.

Mobile Phase pHAsymmetry Factor (As)Peak Shape Description
7.52.1Severe Tailing
6.51.8Significant Tailing
5.51.4Moderate Tailing
4.51.2Acceptable Symmetry
3.51.0Symmetrical

Experimental Protocols

Recommended HPLC Method for this compound

This protocol is a starting point for the analysis of this compound and can be optimized as needed.

  • HPLC System: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water containing a small amount of phosphoric acid to adjust the pH. A common starting point is a 50:50 (v/v) mixture of acetonitrile and water with 0.1% phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at an appropriate wavelength for this compound (e.g., 225 nm or 280 nm).

  • Injection Volume: 10-20 µL.

Protocol for Mobile Phase pH Optimization
  • Prepare Mobile Phases: Prepare several batches of the aqueous component of the mobile phase, each with a different pH (e.g., 6.0, 5.0, 4.0, and 3.0), using a dilute acid like phosphoric acid.

  • Equilibrate the System: Starting with the highest pH mobile phase, equilibrate the HPLC system and column for at least 15-20 column volumes.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Calculate Asymmetry Factor: Determine the asymmetry factor of the this compound peak.

  • Repeat for Lower pH: Repeat steps 2-4 for each of the lower pH mobile phases.

  • Evaluate Results: Compare the peak shapes and asymmetry factors obtained at each pH to determine the optimal mobile phase pH for your analysis.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 chem_issue Chemical Interaction Issue q1->chem_issue No system_issue System-Wide Issue q1->system_issue Yes ph_check Check Mobile Phase pH (Should be < 6.8) chem_issue->ph_check ph_ok pH is appropriate ph_check->ph_ok Yes ph_adjust Adjust pH to 3-4 with Phosphoric Acid ph_check->ph_adjust No column_check Using a modern, end-capped C18 column? ph_ok->column_check end Symmetrical Peak Achieved ph_adjust->end use_modern_column Switch to an end-capped, high-purity silica column column_check->use_modern_column No further_investigation Investigate other chemical factors (e.g., sample solvent mismatch) column_check->further_investigation Yes use_modern_column->end overload_check Check for Sample Overload system_issue->overload_check dilute_sample Dilute Sample or Reduce Injection Volume overload_check->dilute_sample Yes extra_column_check Check for Extra-Column Volume (tubing, connections) overload_check->extra_column_check No dilute_sample->end minimize_volume Minimize tubing length/ID, check fittings extra_column_check->minimize_volume Yes column_contamination_check Check for Column Contamination/Void extra_column_check->column_contamination_check No minimize_volume->end flush_column Flush or Replace Column column_contamination_check->flush_column Yes flush_column->end

Caption: Troubleshooting workflow for peak tailing of this compound.

Logical_Relationships cluster_causes Primary Causes of Peak Tailing cluster_solutions Solutions secondary_interactions Secondary Interactions (Analyte-Silanol) use_endcapped_column Use End-Capped Column secondary_interactions->use_endcapped_column mobile_phase_ph Inappropriate Mobile Phase pH adjust_ph Adjust Mobile Phase pH (pH < 6.8) mobile_phase_ph->adjust_ph column_issues Column Contamination or Degradation flush_column Flush/Replace Column column_issues->flush_column overload Sample Overload dilute_sample Dilute Sample overload->dilute_sample

Caption: Logical relationships between causes and solutions for peak tailing.

References

troubleshooting low recovery of 2-Chloro-4-methylphenol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the extraction of 2-Chloro-4-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its extraction?

A1: Understanding the physicochemical properties of this compound is crucial for designing an effective extraction protocol. The two most important parameters are its pKa and LogP.

  • pKa: The pKa of this compound is approximately 8.79.[1] This indicates it is a weak acid. To ensure the compound is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to at least two pH units below the pKa (i.e., pH < 6.79). An acidic pH is therefore critical for efficient extraction into an organic solvent.

  • LogP: The LogP (octanol-water partition coefficient) of this compound is around 2.50. This value suggests that the compound is moderately hydrophobic and will partition favorably into organic solvents, but that the choice of solvent will still be important for maximizing recovery.

Q2: Which extraction technique is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE can be effective for extracting this compound. The choice depends on factors like sample volume, required cleanup, and available resources.

  • Liquid-Liquid Extraction (LLE): LLE is a robust and widely used technique. It is particularly useful for smaller sample volumes and when a high degree of sample cleanup is not the primary concern. Dichloromethane (B109758) is a common and effective solvent for extracting phenols.

  • Solid-Phase Extraction (SPE): SPE is often preferred for larger sample volumes and when a cleaner extract is required. It can also be more easily automated. Reversed-phase SPE cartridges (e.g., C18) are commonly used for phenol (B47542) extraction from aqueous samples.

Q3: Why is my recovery of this compound consistently low?

A3: Low recovery is a common issue and can be attributed to several factors. The most common culprits are incorrect pH, inappropriate solvent selection, or procedural errors. A systematic approach to troubleshooting is recommended. Start by identifying at which stage the analyte is being lost (sample loading, washing, or elution).

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

Problem: I am experiencing low recovery of this compound when performing a liquid-liquid extraction from an aqueous sample.

LLE_Troubleshooting start Low LLE Recovery check_ph Is the aqueous sample pH at least 2 units below the pKa (~8.79)? (i.e., pH < 6.79) start->check_ph adjust_ph Adjust pH to 2-4 with a suitable acid (e.g., HCl, H2SO4). check_ph->adjust_ph No check_solvent Is the extraction solvent appropriate? (e.g., Dichloromethane, Ethyl Acetate) check_ph->check_solvent Yes adjust_ph->check_solvent change_solvent Consider a more polar solvent or a solvent mixture. Consult solvent polarity tables. check_solvent->change_solvent No check_procedure Are you performing multiple extractions (e.g., 3x)? Is there sufficient mixing/shaking? check_solvent->check_procedure Yes change_solvent->check_procedure optimize_procedure Perform at least 3 extractions. Ensure vigorous shaking for 1-2 minutes with venting. Consider increasing the solvent-to-sample ratio. check_procedure->optimize_procedure No check_emulsion Is an emulsion forming? check_procedure->check_emulsion Yes optimize_procedure->check_emulsion break_emulsion Add brine (saturated NaCl solution). Centrifuge the sample. Filter through glass wool. check_emulsion->break_emulsion Yes solution Improved Recovery check_emulsion->solution No break_emulsion->solution

Caption: Troubleshooting workflow for low recovery in LLE.

Low Recovery in Solid-Phase Extraction (SPE)

Problem: My SPE protocol for this compound is yielding low and inconsistent recoveries.

SPE_Troubleshooting cluster_retention Retention Issues cluster_elution Elution Issues start Low SPE Recovery check_breakthrough Is the analyte in the load or wash fraction? (Analyte Breakthrough) start->check_breakthrough troubleshoot_retention Troubleshoot Retention check_breakthrough->troubleshoot_retention Yes check_elution Is the analyte retained on the cartridge but not present in the final eluate? check_breakthrough->check_elution No check_ph Is the sample pH acidic (e.g., pH 2-4)? troubleshoot_retention->check_ph troubleshoot_elution Troubleshoot Elution check_elution->troubleshoot_elution Yes check_elution_solvent Is the elution solvent strong enough? troubleshoot_elution->check_elution_solvent solution Improved Recovery adjust_ph Acidify the sample. check_ph->adjust_ph No check_conditioning Was the cartridge properly conditioned and equilibrated? check_ph->check_conditioning Yes adjust_ph->check_conditioning recondition Condition with methanol (B129727), then equilibrate with acidified water. Do not let the sorbent dry out. check_conditioning->recondition No check_flow_rate Is the sample loading flow rate too high? check_conditioning->check_flow_rate Yes recondition->check_flow_rate check_flow_rate->solution No adjust_flow Reduce flow rate to allow for sufficient interaction with the sorbent. check_flow_rate->adjust_flow Yes adjust_flow->solution stronger_solvent Use a stronger solvent (e.g., methanol, acetonitrile) or a solvent mixture. Consider adding a modifier. check_elution_solvent->stronger_solvent No check_drying Was the cartridge dried adequately before elution? check_elution_solvent->check_drying Yes stronger_solvent->check_drying dry_cartridge Dry the cartridge under vacuum or with nitrogen to remove residual water. check_drying->dry_cartridge No check_volume Is the elution volume sufficient? check_drying->check_volume Yes dry_cartridge->check_volume check_volume->solution Yes increase_volume Increase the elution volume and/or perform multiple small elutions. check_volume->increase_volume No increase_volume->solution

Caption: Troubleshooting workflow for low recovery in SPE.

Data Presentation

The following tables provide representative recovery data for chlorophenols using different extraction conditions. While this data is not specific to this compound, it serves as a valuable guideline for method development.

Table 1: Representative Liquid-Liquid Extraction Recovery of Chlorophenols

CompoundExtraction SolventpHRecovery (%)
2-ChlorophenolDichloromethane≤ 290 - 115
2,4-DichlorophenolDichloromethane≤ 292 - 112
2,4,6-TrichlorophenolDichloromethane≤ 288 - 108

Data is illustrative and based on typical performance for related compounds.

Table 2: Representative Solid-Phase Extraction Recovery of Chlorophenols

CompoundSorbentElution SolventRecovery (%)
2-ChlorophenolPS-DVBDichloromethane~90
4-Chloro-3-methylphenolPS-DVBDichloromethane~86
2,4-DichlorophenolC18Methanol~89

PS-DVB: Polystyrene-divinylbenzene. Data is illustrative and based on typical performance for related compounds.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Water

This protocol is a general guideline for the extraction of this compound from a 1-liter water sample.

Materials:

  • 1 L water sample

  • 2 L separatory funnel

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator or nitrogen evaporation system

  • GC or HPLC vials

Procedure:

  • Sample Preparation and pH Adjustment:

    • Transfer 1 L of the water sample to a 2 L separatory funnel.

    • Acidify the sample to a pH of ≤ 2 by adding concentrated HCl or H₂SO₄ dropwise. Verify the pH with a pH meter. This step is crucial to ensure the analyte is in its protonated, non-ionized form.[2]

  • Extraction:

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.[2]

    • Allow the layers to separate for at least 10 minutes. The organic layer (DCM) will be the bottom layer.

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction two more times with fresh 60 mL portions of DCM, combining the organic extracts.[2]

  • Drying and Concentration:

    • Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.[2]

    • Concentrate the dried extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. The water bath temperature should be maintained at 35-40°C.[2]

  • Final Volume Adjustment:

    • Transfer the concentrated extract to a volumetric flask or a GC/HPLC vial and adjust the final volume as needed with the appropriate solvent for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water

This protocol provides a general procedure for the SPE of this compound from an aqueous sample using a C18 cartridge.

Materials:

  • Aqueous sample (e.g., 100 mL)

  • C18 SPE cartridge (e.g., 500 mg, 6 mL)

  • Methanol, HPLC grade

  • Deionized water

  • Phosphoric acid or other suitable acid

  • SPE vacuum manifold

  • Nitrogen evaporation system

  • GC or HPLC vials

Procedure:

  • Sample Preparation:

    • Acidify the aqueous sample (e.g., 100 mL) to pH 2-3 with phosphoric acid.[3]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the sorbent to go dry.[3]

  • Sample Loading:

    • Load the acidified sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.[3]

  • Drying:

    • Dry the cartridge under vacuum for 15-20 minutes to remove residual water.

  • Elution:

    • Elute the analyte with 5 mL of methanol into a collection tube.[3]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume of a suitable solvent for your analytical method (e.g., mobile phase for HPLC, or a solvent suitable for GC).[3]

References

stability issues of 2-Chloro-4-methylphenol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Chloro-4-methylphenol in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your experimental design and execution.

Troubleshooting Guide

Encountering stability issues with this compound can compromise experimental results. This guide provides a systematic approach to identifying and resolving common problems.

Q1: I am observing a rapid loss of this compound in my stock solution. What could be the cause?

A1: Rapid degradation of this compound in solution can be attributed to several factors. Use the following workflow to troubleshoot the issue:

G Troubleshooting Workflow for Compound Degradation start Start: Degradation Observed check_solvent Check Solvent Purity and Type start->check_solvent check_storage Review Storage Conditions (Temperature, Light) check_solvent->check_storage check_ph Assess pH of Solution (if aqueous component is present) check_storage->check_ph check_container Inspect Container Material (Glass vs. Plastic) check_ph->check_container analyze_degradants Analyze for Degradation Products (HPLC, GC-MS) check_container->analyze_degradants remediate Implement Corrective Actions: - Use fresh, high-purity solvent - Store protected from light at low temp - Buffer solution if necessary - Use inert glass containers analyze_degradants->remediate end End: Stability Improved remediate->end

Caption: Troubleshooting workflow for this compound degradation.

Common Causes and Solutions:

  • Solvent Purity: Impurities in solvents can catalyze degradation. Always use fresh, high-purity, HPLC-grade solvents.

  • Storage Conditions: this compound is sensitive to light and temperature. Store stock solutions in amber vials at low temperatures (e.g., 4°C for short-term, -20°C for long-term).

  • pH: The phenolic hydroxyl group is more susceptible to oxidation at higher pH. If your solvent system contains water, ensure the pH is neutral or slightly acidic.

  • Container Material: While glass is generally inert, certain plastic containers may leach impurities or be permeable to gases, affecting stability. Use amber glass vials for storage.

Q2: My HPLC analysis shows multiple unexpected peaks over time. How can I identify if these are degradants?

A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm, you can perform a forced degradation study. Subject a sample of your this compound solution to stress conditions such as heat, light (photodegradation), acid, base, and oxidation. The peaks that increase in area under these stress conditions are likely degradation products. Mass spectrometry (LC-MS or GC-MS) can then be used to identify the structure of these degradants.

Frequently Asked Questions (FAQs)

Q3: What are the most stable solvents for dissolving this compound?

A3: While this compound is soluble in a range of polar and non-polar solvents, for maximum stability, aprotic and non-polar solvents are generally preferred. Methanol and acetonitrile (B52724) are commonly used for analytical purposes and offer good stability when stored correctly. For long-term storage, consider solvents with lower reactivity.

Q4: How does light exposure affect the stability of this compound in solution?

A4: Exposure to UV light can cause photocatalytic degradation of this compound, especially in the presence of photosensitizers. This can lead to the formation of various byproducts, including quinones and other oxidized species. Always protect solutions from light by using amber vials or covering containers with aluminum foil.

Q5: What is the expected shelf-life of a this compound stock solution?

A5: The shelf-life is highly dependent on the solvent, concentration, and storage conditions. A stock solution in a stable solvent like acetonitrile, stored at -20°C and protected from light, can be stable for several months. However, it is best practice to prepare fresh solutions for critical experiments or to periodically check the purity of stored solutions by HPLC.

Quantitative Stability Data (Illustrative Examples)

The following tables provide illustrative data on the stability of this compound in common laboratory solvents under different conditions. This data is intended for guidance and may not be representative of all experimental conditions.

Table 1: Stability of this compound (1 mg/mL) in Different Solvents at Room Temperature (25°C) Protected from Light

Solvent% Recovery after 7 Days% Recovery after 30 Days
Acetonitrile99.2%97.5%
Methanol98.5%95.1%
Ethanol98.1%94.3%
DMSO97.8%92.0%

Table 2: Effect of Temperature on Stability of this compound (1 mg/mL) in Acetonitrile Protected from Light (30 Days)

Temperature% Recovery
-20°C99.8%
4°C99.1%
25°C97.5%
40°C91.3%

Table 3: Effect of Light Exposure on Stability of this compound (1 mg/mL) in Methanol at Room Temperature (25°C) for 7 Days

Condition% Recovery
Protected from Light98.5%
Ambient Lab Light92.7%
Direct Sunlight (simulated)75.4%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

G Forced Degradation Experimental Workflow start Start: Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) start->base oxidation Oxidation (3% H2O2, RT, 24h) start->oxidation thermal Thermal Degradation (80°C, 48h) start->thermal photo Photolytic Degradation (UV light, 254 nm, 24h) start->photo analysis Analyze all samples by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end End: Identify Degradants and Assess Method Specificity analysis->end

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a clear vial of the stock solution to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in foil and placed in the same chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

This technical support center provides a foundation for understanding and managing the stability of this compound in a laboratory setting. For further assistance, please consult the relevant safety data sheets and consider performing validation studies specific to your experimental conditions.

Technical Support Center: Impurity Profiling of 2-Chloro-4-methylphenol using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) for the impurity profiling of 2-Chloro-4-methylphenol by HPLC-UV.

Frequently Asked Questions (FAQs)

Q1: What is impurity profiling and why is it important for this compound?

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or drug product. For this compound, which is used as an intermediate in the synthesis of pharmaceuticals and other chemicals, impurity profiling is critical to ensure the quality, safety, and efficacy of the final product.[1][2][3] Regulatory agencies require stringent control of impurities.

Q2: What are the potential impurities associated with this compound?

Potential impurities in this compound can originate from the manufacturing process, degradation, or storage. These may include:

  • Starting materials and intermediates: Such as 4-methylphenol (p-cresol).[4]

  • By-products of the synthesis: Isomers like 2-chloro-6-methylphenol (B1203925) or dichlorinated species may be formed.[4]

  • Degradation products: Phenolic compounds can be susceptible to oxidation and photolytic degradation.[5][6][7] Forced degradation studies are often performed to identify potential degradants under stress conditions like acid/base hydrolysis, oxidation, heat, and light.[5][6][7][8]

Q3: What type of HPLC column is recommended for this analysis?

A C18 reversed-phase column is the most common choice for the analysis of phenolic compounds like this compound.[1] Columns with low silanol (B1196071) activity are beneficial to reduce peak tailing.[9] Typical dimensions are 4.6 mm x 150 mm or 4.6 mm x 250 mm with a 5 µm particle size.[1]

Q4: How should I prepare the mobile phase for the HPLC-UV analysis?

A common mobile phase for separating phenolic compounds is a gradient mixture of an aqueous solution with an organic solvent like acetonitrile (B52724) or methanol.[1][9] The aqueous phase is often acidified with a small amount of an acid like phosphoric acid or formic acid to suppress the ionization of the phenolic hydroxyl group, which results in better peak shape.[1][9] It is crucial to use HPLC-grade solvents and to degas the mobile phase to prevent bubble formation.[10][11][12]

Q5: What is a suitable detection wavelength (UV) for this compound and its impurities?

Phenolic compounds typically exhibit UV absorbance between 270 nm and 280 nm. A wavelength of 280 nm is a good starting point for the detection of this compound and its related impurities.[1] However, it is advisable to run a UV scan of the analyte to determine the wavelength of maximum absorbance for optimal sensitivity.

Experimental Protocol

This protocol provides a general method for the impurity profiling of this compound. Method optimization and validation are required for specific applications.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.[1]

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)[1][9]

  • This compound reference standard and sample

  • 0.45 µm membrane filters for solvent and sample filtration[11]

Chromatographic Conditions:

ParameterValue
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program See Table 2
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 280 nm[1]
Injection Volume 10 µL[1]

Mobile Phase Preparation:

  • To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water, mix well, and degas.

  • To prepare Mobile Phase B, add 1.0 mL of phosphoric acid to 1 L of HPLC-grade acetonitrile, mix well, and degas.

Sample Preparation:

Accurately weigh and dissolve the this compound sample in the mobile phase (or a suitable solvent like a water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL.[1] Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Potential Impurities and Estimated Retention Times

CompoundPotential SourceEstimated Retention Time (min)
4-MethylphenolStarting Material< 8.0
This compound API ~ 8.5 [1]
Dichloro-4-methylphenolBy-product> 9.0
Unidentified Degradant 1DegradationVariable
Unidentified Degradant 2DegradationVariable

Note: Retention times are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase conditions.

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Table 3: Typical HPLC Method Validation Parameters (ICH Q2(R1))

ParameterAcceptance Criteria
Specificity The method should be able to resolve the main peak from impurities and placebo components.
Linearity Correlation coefficient (r²) ≥ 0.999 for the analyte and impurities.[13]
Accuracy Recovery of 98.0% to 102.0% for the analyte.
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%.[13]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[13]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant changes in results with small variations in method parameters (e.g., pH, flow rate).

Visualizations

G General Experimental Workflow for Impurity Profiling cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolution & Filtration) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Mixing & Degassing) system_prep HPLC System Preparation (Priming & Equilibration) mobile_phase_prep->system_prep system_prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (280 nm) separation->detection integration Peak Integration detection->integration quantification Impurity Quantification (% Area Normalization) integration->quantification reporting Reporting quantification->reporting

Caption: General Experimental Workflow for Impurity Profiling.

Troubleshooting Guide

G HPLC Troubleshooting Decision Tree start Chromatographic Issue Observed peak_tailing Peak Tailing? start->peak_tailing peak_splitting Peak Splitting? peak_tailing->peak_splitting No sol_tailing1 Check Mobile Phase pH (suppress ionization) peak_tailing->sol_tailing1 Yes baseline_noise Baseline Noise/ Drift? peak_splitting->baseline_noise No sol_splitting1 Check for Column Void/ Contamination peak_splitting->sol_splitting1 Yes retention_shift Retention Time Shifting? baseline_noise->retention_shift No sol_noise1 Degas Mobile Phase baseline_noise->sol_noise1 Yes no_peaks No Peaks? retention_shift->no_peaks No sol_retention1 Ensure Proper Column Equilibration retention_shift->sol_retention1 Yes sol_nopeaks1 Check Detector Lamp no_peaks->sol_nopeaks1 Yes sol_tailing2 Use End-capped Column (reduce silanol interactions) sol_tailing1->sol_tailing2 sol_tailing3 Reduce Sample Concentration (avoid overload) sol_tailing2->sol_tailing3 sol_splitting2 Ensure Sample Solvent Matches Mobile Phase sol_splitting1->sol_splitting2 sol_splitting3 Replace Guard Column sol_splitting2->sol_splitting3 sol_noise2 Clean Detector Cell sol_noise1->sol_noise2 sol_noise3 Check for Leaks sol_noise2->sol_noise3 sol_retention2 Check Pump for Leaks/ Air Bubbles sol_retention1->sol_retention2 sol_retention3 Use a Column Oven for Temperature Control sol_retention2->sol_retention3 sol_nopeaks2 Verify Sample Preparation and Injection sol_nopeaks1->sol_nopeaks2 sol_nopeaks3 Check for System Blockage sol_nopeaks2->sol_nopeaks3

Caption: HPLC Troubleshooting Decision Tree.

Q6: My peaks are tailing. What are the common causes and solutions?

Peak tailing is a common issue when analyzing phenolic compounds.[14] It is characterized by an asymmetrical peak with a drawn-out tail.

  • Causes:

    • Secondary Interactions: The acidic hydroxyl group of the phenol (B47542) can interact with active silanol groups on the silica-based column packing, causing tailing.[14]

    • Mobile Phase pH: If the mobile phase pH is not optimal, the phenolic compound can be partially ionized, leading to poor peak shape.[14]

    • Column Overload: Injecting too much sample can saturate the column.[14][15]

    • Column Contamination or Void: A contaminated guard or analytical column, or a void at the column inlet, can distort peak shape.[11][14]

    • Extra-column Effects: Excessive tubing length or volume between the column and detector can cause band broadening.[14][15][16]

  • Solutions:

    • Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% phosphoric or formic acid) to the mobile phase to suppress the ionization of the phenol.[14]

    • Use an End-capped Column: Employ a column with minimal residual silanol groups (an "end-capped" column) or a column specifically designed for analyzing polar compounds.[14]

    • Reduce Sample Concentration: Dilute the sample and inject a smaller volume.[15]

    • Maintain Your Column: Use a guard column and replace it regularly.[11] If the analytical column is suspected to be the issue, try flushing it or replacing it if necessary.[10][11]

Q7: I am observing split peaks. What should I do?

Split peaks can be an indication of several problems in the chromatographic system.

  • Causes:

    • Column Contamination: The inlet frit of the guard or analytical column may be partially blocked.[10][11]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[11]

    • Co-eluting Impurities: What appears to be a split peak may actually be two closely eluting compounds.[15]

    • Column Void: A void or channel has formed in the packed bed of the column.

  • Solutions:

    • Check for Contamination: Remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column.[11] If the problem persists, try back-flushing the analytical column or replace it.[10][11]

    • Adjust Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[11]

    • Optimize Separation: To resolve co-eluting peaks, try adjusting the gradient profile or the mobile phase composition.[10]

Q8: The baseline of my chromatogram is noisy or drifting. What could be the cause?

A stable baseline is crucial for accurate quantification of impurities.

  • Causes of Noise:

    • Air Bubbles: Air bubbles in the pump or detector cell are a common cause of baseline noise.[10][11][12]

    • Contaminated Mobile Phase: Particulates or microbial growth in the mobile phase can lead to a noisy baseline.[11]

    • Failing Detector Lamp: An aging detector lamp can cause noise.[10]

  • Causes of Drift:

    • Column Not Equilibrated: Insufficient equilibration time with the mobile phase, especially with gradient methods.[12]

    • Temperature Fluctuations: Changes in column temperature can cause the baseline to drift.[12]

    • Mobile Phase Composition Changing: Improperly mixed mobile phase or evaporation of a volatile component.[10][16]

  • Solutions:

    • Degas Mobile Phase: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging.[10][11][12]

    • Prepare Fresh Mobile Phase: Prepare aqueous mobile phases fresh daily and filter them.[11][12]

    • Equilibrate the System: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting the sample.[12]

    • Use a Column Oven: Maintain a constant column temperature using a column oven.[10][11][12]

    • System Maintenance: Check for leaks, clean the detector cell, and replace the detector lamp if necessary.[10][11]

Q9: My retention times are not consistent between injections. What is the problem?

Poor retention time reproducibility can compromise peak identification.

  • Causes:

    • Pump Issues: Air bubbles in the pump, faulty check valves, or leaks can lead to an inconsistent flow rate.[10][11]

    • Inadequate Column Equilibration: Not allowing enough time for the column to re-equilibrate between gradient runs.[12]

    • Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase or degradation of a mobile phase component.[10][16]

    • Temperature Fluctuations: Lack of temperature control for the column.[10][11][12]

  • Solutions:

    • Check the Pump: Purge the pump to remove any air bubbles and check for any visible leaks.[10][11]

    • Increase Equilibration Time: Ensure the column has sufficient time to return to the initial conditions before the next injection.[12]

    • Prepare Mobile Phase Carefully: Ensure accurate and consistent preparation of the mobile phase.[10]

    • Control Temperature: Use a column oven to maintain a stable temperature.[10][11][12]

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary chromatographic techniques for the quantitative analysis of 2-Chloro-4-methylphenol: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for accurate environmental analysis. This document outlines the experimental protocols and performance characteristics of each method to aid researchers in choosing the most suitable approach for their specific analytical needs.

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are presented below. These protocols are based on established practices for the analysis of phenolic compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[1]

Sample Preparation:

  • Solid Samples: Accurately weigh a suitable amount of the sample and dissolve it in a known volume of diluent (e.g., methanol (B129727) or an acetonitrile (B52724)/water mixture) to achieve a target concentration within the calibration range. Use sonication for approximately 15 minutes to ensure complete dissolution.

  • Liquid Samples: For aqueous samples, a solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering matrix components.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. .

    • Load the sample (e.g., 100 mL, acidified to pH 2-3 with phosphoric acid) onto the cartridge. .

    • Wash the cartridge with 5 mL of water to remove polar impurities. .

    • Elute the analyte with 5 mL of methanol. .

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[1][2]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.[1][2] For Mass Spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30 °C.[1][2]

  • Injection Volume: 10 µL.[1][2]

  • Detection Wavelength: 280 nm.[1][2]

Calibration and Quantification:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol.

  • Perform serial dilutions to prepare calibration standards across a desired concentration range (e.g., 1-100 µg/mL).[2]

  • Inject the calibration standards and the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it ideal for trace-level detection and confirmation.[2] For polar compounds like phenols, derivatization is often necessary to improve volatility and chromatographic performance.[1]

Sample Preparation (with Derivatization):

  • Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).[1]

  • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

  • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.[1]

  • Inject 1 µL of the derivatized sample into the GC-MS system.[1]

Instrumentation and Conditions:

  • GC-MS System: A GC system coupled to a mass spectrometer.[1]

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.[1]

  • Injector Temperature: 270 °C.[1]

  • MS Transfer Line Temperature: 280 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: 50-350 amu.[1]

Data Presentation: Method Performance Comparison

The following table summarizes the expected performance characteristics for the quantification of a closely related compound, 2-Chloro-4-(hydroxymethyl)phenol, by HPLC-UV. This data is illustrative and should be confirmed through in-house validation for this compound.

Validation ParameterHPLC-UV PerformanceGC-MS Performance
Linearity (Range) 1 - 100 µg/mLMethod dependent, typically ng/mL to low µg/mL range
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.3 µg/mLLower than HPLC, typically in the ng/mL range
Limit of Quantification (LOQ) 1.0 µg/mLLower than HPLC, typically in the ng/mL range
Precision (RSD%) < 2%< 10%
Accuracy (Recovery %) 98 - 102%95 - 105%
Specificity Good, but potential for interference from co-eluting compoundsExcellent, based on mass fragmentation patterns

Note: The performance data for HPLC-UV is based on hypothetical data for a similar compound, 2-Chloro-4-(hydroxymethyl)phenol, and should be considered as an estimate.[2] GC-MS performance is generally expected to have higher sensitivity.

Methodology Diagrams

To ensure a method is suitable for its intended purpose, a thorough validation is required. The general workflow for analytical method validation is depicted below.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements protocol Develop and Optimize Analytical Method start->protocol validation_protocol Write Validation Protocol protocol->validation_protocol execute_validation Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) validation_protocol->execute_validation data_analysis Analyze and Document Results execute_validation->data_analysis validation_report Prepare Validation Report data_analysis->validation_report approval Review and Approve Validation Report validation_report->approval approval->validation_protocol Not Approved sop Implement Method as Standard Operating Procedure (SOP) approval->sop Approved end End: Method Ready for Routine Use sop->end

Caption: General workflow for analytical method validation.

The experimental workflow for analyzing a sample using either HPLC or GC-MS follows a structured path from sample receipt to final data analysis.

Experimental_Workflow sample_receipt Sample Receipt and Preparation derivatization Derivatization (for GC-MS) sample_receipt->derivatization hplc_analysis HPLC-UV Analysis sample_receipt->hplc_analysis gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition gcms_analysis->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing report Final Report data_processing->report

Caption: Experimental workflow for sample analysis.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound. The choice between the two methods depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and high-throughput method ideal for routine quality control and quantification in less complex matrices.[1]

  • GC-MS provides superior selectivity and sensitivity, making it the preferred method for impurity identification, trace-level detection, and analysis in complex matrices where specificity is critical.[1]

For comprehensive characterization and in-depth impurity profiling, a combination of orthogonal techniques is recommended to ensure the highest level of confidence in the analytical results.

References

A Comparative Analysis of HPLC and GC-MS for the Quantification of 2-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chemical compounds such as 2-Chloro-4-methylphenol is paramount for quality control, impurity profiling, and safety assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most prevalent and powerful analytical techniques employed for this purpose. This guide provides an objective comparison of these two methods, supported by experimental data, to assist in the selection of the most appropriate technique for specific analytical needs.

The choice between HPLC and GC-MS for the analysis of this compound is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired analytical throughput. While both techniques can provide excellent linearity and accuracy, GC-MS generally offers lower detection limits for volatile and semi-volatile compounds like this compound, especially when derivatization is employed.

Method Performance: A Comparative Analysis

The following table summarizes the typical performance characteristics for the analysis of this compound and its closely related analogs by HPLC and GC-MS. The data presented is a synthesis of values reported in various analytical studies and should be considered representative. In-house validation is recommended for specific applications.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999[1]> 0.999[2]
Accuracy (% Recovery) 92 - 102%[1][2]97 - 103%[2]
Precision (%RSD) < 6%[1]< 1.5%[2]
Limit of Detection (LOD) 20 ng/mL (for 4-Chloro-3-methylphenol)[1]0.005% (for 2-Chloro-4-(hydroxymethyl)phenol)[2]
Limit of Quantitation (LOQ) 62.5 ng/mL (for 4-Chloro-3-methylphenol)[1]0.015% (for 2-Chloro-4-(hydroxymethyl)phenol)[2]
Specificity High; potential for interference from co-eluting impurities without mass spectrometric detection.Very High; mass spectral data provides definitive identification.
Sample Throughput Moderate to HighModerate
Cost (Instrument) LowerHigher
Cost (Operational) Higher (solvent consumption)Lower (gas consumption)
Derivatization Required NoOften Yes

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely utilized technique for the analysis of phenolic compounds, offering high resolution without the need for derivatization.[3] A reverse-phase method is typically employed for this compound.[4]

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, often with an acidic modifier like 0.1% phosphoric acid to improve peak shape.[2][4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.[2]

  • Detection Wavelength: 280 nm is a suitable wavelength for detection.[2]

  • Injection Volume: 10 µL.[2]

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[2]

  • For aqueous samples, a solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove matrix interferences.[5]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[3] For polar analytes like phenols, a derivatization step is often required to increase volatility and improve chromatographic performance.[2] Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[2][6]

Instrumentation: A GC system coupled to a mass spectrometer.[2]

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.[2]

  • Injector Temperature: 270 °C.[2]

  • MS Transfer Line Temperature: 280 °C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: 50-350 amu.[2]

Sample Preparation (with Derivatization):

  • Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent such as pyridine.[2]

  • Add 100 µL of a derivatizing agent (e.g., BSTFA).[2]

  • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.[2]

  • Inject 1 µL of the derivatized sample into the GC-MS.[2]

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound by HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Derivatization Derivatization (e.g., with BSTFA) Sample->Derivatization Injection GC-MS Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Integration Peak Integration & Spectral Analysis Detection->Integration Quantification Quantification & Library Matching Integration->Quantification

GC-MS analysis workflow for this compound.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will ultimately depend on the specific requirements of the analysis. HPLC-UV is a cost-effective and straightforward method suitable for routine quality control where high sensitivity is not the primary concern. In contrast, GC-MS, although requiring a derivatization step, offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis and unambiguous identification in complex matrices. For comprehensive characterization, particularly in regulatory submissions or in-depth research, the use of both techniques can be complementary, with HPLC providing quantitative data and GC-MS confirming the identity of the analyte and any impurities.

References

A Comparative Guide to the Reactivity of 2-Chloro-4-methylphenol and Its Chlorocresol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-Chloro-4-methylphenol and its structural isomers. The analysis is grounded in fundamental principles of organic chemistry, supported by available experimental data, to offer insights into their behavior in various chemical transformations.

Introduction

Chlorocresol isomers are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Their reactivity is of paramount importance in designing synthetic routes and understanding their biological and environmental fate. The interplay of the hydroxyl, methyl, and chloro substituents on the aromatic ring governs the electron density distribution and steric environment, which in turn dictates their reactivity towards electrophiles, nucleophiles, and oxidizing agents. This guide will focus on a comparative analysis of this compound and other key chlorocresol isomers.

Isomers Under Comparison

The primary focus of this guide is this compound. For a comprehensive comparison, its reactivity will be contextualized against other monochlorinated methylphenol (chlorocresol) isomers. The structures of the key isomers are presented below:

  • This compound

  • 4-Chloro-2-methylphenol

  • 4-Chloro-3-methylphenol

  • 6-Chloro-3-methylphenol

  • 2-Chloro-3-methylphenol

  • 2-Chloro-5-methylphenol

  • 4-Chloro-3-methylphenol (p-Chlorocresol)

Physicochemical Properties

The position of the substituents significantly influences the physicochemical properties of the isomers, which can, in turn, affect their reactivity, solubility, and other handling characteristics.

PropertyThis compound4-Chloro-2-methylphenol4-Chloro-3-methylphenolo-Cresolm-Cresolp-Cresol
CAS Number 6640-27-3[1]1570-64-559-50-795-48-7108-39-4106-44-5
Molecular Formula C₇H₇ClOC₇H₇ClOC₇H₇ClOC₇H₈OC₇H₈OC₇H₈O
Molecular Weight 142.58 g/mol [2]142.58 g/mol 142.58 g/mol 108.14 g/mol 108.14 g/mol 108.14 g/mol
pKa 8.79 (Predicted)[1][3]Not available9.55[4]10.29[5]10.09[5]10.26[5]
Melting Point (°C) Not available46-4864-66[6]30.911-1234.8
Boiling Point (°C) Not available225235191202202

Reactivity Comparison

The reactivity of chlorocresol isomers is primarily dictated by the electronic and steric effects of the substituents on the aromatic ring.

  • Hydroxyl Group (-OH): A strongly activating, ortho-, para-directing group due to its +M (mesomeric) effect.

  • Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group due to its +I (inductive) and hyperconjugation effects.

  • Chloro Group (-Cl): A deactivating, ortho-, para-directing group due to its -I (inductive) effect, which outweighs its +M effect.

Acidity

The acidity of the phenolic proton is influenced by the electronic nature of the substituents. Electron-withdrawing groups, like chlorine, increase acidity by stabilizing the resulting phenoxide ion.[7] Electron-donating groups, like methyl, decrease acidity.

The predicted pKa of This compound is 8.79, which is lower (more acidic) than the parent cresol (B1669610) isomers (pKa ~10.1-10.3).[1][3][5] This is due to the electron-withdrawing inductive effect of the chlorine atom. The position of the chloro and methyl groups relative to the hydroxyl group will fine-tune the acidity of the other isomers. For instance, in 4-Chloro-3-methylphenol , the pKa is 9.55, still more acidic than the parent cresols.[4]

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating group, making phenols highly reactive towards electrophilic aromatic substitution.[8] The methyl group further activates the ring, while the chloro group deactivates it. The overall reactivity and the position of substitution are a result of the interplay of these effects.

For This compound , the hydroxyl group strongly directs electrophiles to the positions ortho and para to it (positions 3, 5, and 6). The methyl group at position 4 also directs to positions 3 and 5. The chloro group at position 2 deactivates the ring but directs to positions 3 and 5. Therefore, electrophilic substitution is strongly favored at positions 3 and 5. Position 6 is also activated by the hydroxyl group but may be sterically hindered by the adjacent chloro group. Synthesis of 2,6-dichloro-4-methylphenol (B86849) from 4-methylphenol suggests that the position ortho to the hydroxyl group is reactive.[9]

In contrast, for 4-Chloro-2-methylphenol , the hydroxyl group directs to positions 3, 5, and 6. The methyl group at position 2 directs to positions 3, 5, and 6. The chloro group at position 4 directs to positions 3 and 5. Thus, positions 3 and 5 are highly activated.

The following DOT script visualizes the directing effects of the substituents in this compound for electrophilic aromatic substitution.

Electrophilic_Substitution_Directing_Effects cluster_0 This compound cluster_1 Directing Effects C1 C-OH C2 C-Cl C1->C2 C3 C C2->C3 C4 C-CH3 C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 OH_effect OH (+M, -I) (ortho, para-directing) OH_effect->C3 para OH_effect->C6 ortho CH3_effect CH3 (+I) (ortho, para-directing) CH3_effect->C3 ortho CH3_effect->C5 ortho Cl_effect Cl (-I, +M) (ortho, para-directing, deactivating) Cl_effect->C3 ortho Cl_effect->C5 para Competitive_Nitration_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis ReactantA Isomer A (e.g., this compound) Mixing Mix equimolar amounts of Isomers A, B, and Internal Standard in Solvent ReactantA->Mixing ReactantB Isomer B (e.g., 4-Chloro-2-methylphenol) ReactantB->Mixing InternalStandard Inert Internal Standard (e.g., 1,3,5-trichlorobenzene) InternalStandard->Mixing Solvent Inert Solvent (e.g., Acetic Acid) Solvent->Mixing NitratingAgent Add a sub-stoichiometric amount of Nitrating Agent (e.g., HNO3/H2SO4) dropwise at a controlled temperature Mixing->NitratingAgent Quenching Quench the reaction after a specific time by adding to ice-water NitratingAgent->Quenching Extraction Extract organic products with a suitable solvent (e.g., Dichloromethane) Quenching->Extraction Drying Dry the organic layer (e.g., over Na2SO4) Extraction->Drying GCMS Analyze the product mixture by GC-MS Drying->GCMS Quantification Quantify the relative amounts of unreacted isomers and nitrated products against the internal standard GCMS->Quantification

References

A Comparative Guide to the Antimicrobial Efficacy of 2-Chloro-4-methylphenol and p-Chloro-m-cresol (PCMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial efficacy of two closely related phenolic compounds: 2-Chloro-4-methylphenol and p-chloro-m-cresol (PCMC). While both are recognized for their disinfectant and preservative properties, the extent of publicly available quantitative data on their antimicrobial activity varies significantly. This document summarizes the available experimental data, outlines standard testing methodologies, and visually represents key experimental workflows.

Executive Summary

Both this compound and p-chloro-m-cresol (PCMC) are chlorinated phenols utilized for their antimicrobial properties.[1][2] PCMC, also known as chlorocresol, is a potent and widely used disinfectant, antiseptic, and preservative with broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] Quantitative data, specifically Minimum Inhibitory Concentrations (MICs), for PCMC against various microorganisms are available and presented herein.

Data Presentation: Antimicrobial Efficacy

p-Chloro-m-cresol (PCMC)

The antimicrobial efficacy of PCMC has been quantified against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of PCMC. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3]

MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mL
Aspergillus niger2500
Candida albicans2500
Escherichia coli1250
Klebsiella pneumoniae625
Pseudomonas aeruginosa1250
Pseudomonas fluorescens1250

Data sourced from Ataman Kimya.[3]

This compound

As of the latest review of scientific literature, specific MIC or other quantitative antimicrobial efficacy data for this compound against a range of microorganisms is not publicly available. The compound is generally recognized for its preservative and disinfectant properties, inhibiting the growth of bacteria and fungi.[1] To conduct a direct comparison, experimental evaluation using standardized protocols is required.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial efficacy of chemical compounds like this compound and PCMC.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

a. Preparation of Materials:

  • Test Compounds: Stock solutions of this compound and PCMC are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then diluted in the test medium.

  • Microbial Strains: Standardized cultures of relevant bacteria and fungi (e.g., ATCC strains) are grown overnight and then diluted to a specific concentration (typically 0.5 McFarland standard).

  • Growth Medium: A suitable sterile broth medium, such as Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi, is used.

  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the microorganisms.

b. Experimental Procedure:

  • Serial Dilution: A two-fold serial dilution of each test compound is performed in the 96-well plates containing the growth medium. This creates a gradient of decreasing concentrations of the compound.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Agar (B569324) Disk Diffusion Assay

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test substance.

a. Preparation of Materials:

  • Test Compounds: Solutions of known concentrations of this compound and PCMC are prepared.

  • Microbial Strains: A standardized inoculum of the test microorganism is prepared.

  • Agar Plates: Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar) are used.

  • Sterile Disks: Blank sterile paper disks are impregnated with the test compound solutions.

b. Experimental Procedure:

  • Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile swab.

  • Disk Application: The impregnated paper disks are placed on the surface of the agar.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for phenolic compounds and the workflow for determining the Minimum Inhibitory Concentration.

antimicrobial_mechanism cluster_compound Phenolic Compound cluster_cell Microbial Cell Phenolic_Compound e.g., this compound or PCMC Cell_Membrane Cell Membrane Phenolic_Compound->Cell_Membrane Disrupts membrane integrity and function Proteins_Enzymes Proteins & Enzymes Phenolic_Compound->Proteins_Enzymes Denatures proteins and inactivates enzymes Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Increases permeability, leading to leakage of intracellular components

Caption: General mechanism of antimicrobial action for phenolic compounds.

mic_workflow Start Start: Prepare Reagents Serial_Dilution Perform 2-fold serial dilution of antimicrobial agent in 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with standardized microbial suspension Serial_Dilution->Inoculation Incubation Incubate plate at appropriate temperature and duration Inoculation->Incubation Observation Visually inspect wells for turbidity (growth) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination End End: Report MIC Value MIC_Determination->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

comparative degradation studies of different chlorophenol isomers under UV irradiation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the photodegradation kinetics and pathways of 2-chlorophenol, 3-chlorophenol (B135607), and 4-chlorophenol (B41353).

This guide provides a comparative analysis of the degradation of three chlorophenol isomers—2-chlorophenol (2-CP), 3-chlorophenol (3-CP), and 4-chlorophenol (4-CP)—when subjected to ultraviolet (UV) irradiation. The position of the chlorine atom on the phenol (B47542) ring significantly influences the rate and pathway of degradation, a critical consideration for environmental remediation and water treatment research. This document summarizes key quantitative data, details experimental methodologies, and visualizes the degradation processes to aid researchers, scientists, and drug development professionals in their understanding of these environmental contaminants.

Data Presentation: A Quantitative Comparison

The efficiency of UV-induced degradation of chlorophenol isomers is typically evaluated by comparing their pseudo-first-order rate constants (k) and quantum yields (Φ). The rate constant indicates the speed of the degradation reaction, while the quantum yield represents the efficiency of a photon in bringing about a chemical change.

A comparative study on the direct photolysis of chlorophenol isomers has shown that the degradation rates are influenced by the pH of the solution. The data presented below is compiled from studies conducted under various pH conditions to provide a comprehensive overview.

IsomerpHPseudo-First-Order Rate Constant (k, min⁻¹)Quantum Yield (Φ)Reference
2-Chlorophenol (2-CP)20.0870.085[1][2][3]
5.70.110.085[1][2][3]
110.150.90[1][2][3]
3-Chlorophenol (3-CP)Not Specified0.019 (as -0.019)Not Specified[4]
4-Chlorophenol (4-CP)20.190.15[1][2][3]
5.70.400.80[1][2][3]
110.080.79[1][2][3]

Note: The degradation of 3-chlorophenol is reported to be unstable due to the meta-position of the chlorine atom, which is less affected by mesomeric and inductive effects. The provided rate constant for 3-CP is from a study using Ag/TiO2 photocatalyst, as data on its direct photolysis is limited.

The data indicates that the photodegradation of chlorophenols is highly dependent on the solution's pH, with higher pH generally favoring the degradation of the anionic forms of 2-CP.[5] For 4-CP, the highest degradation rate was observed in its molecular form at near-neutral pH.[1][2][3] The position of the chlorine atom also plays a crucial role, with para- and ortho-substituted chlorophenols showing more favorable degradation kinetics compared to the meta-isomer.[5]

Experimental Protocols

The following section outlines a generalized methodology for conducting comparative degradation studies of chlorophenol isomers under UV irradiation, based on protocols described in the cited literature.

1. Materials and Reagents:

  • 2-chlorophenol, 3-chlorophenol, and 4-chlorophenol standards of high purity.

  • Deionized or Milli-Q water for solution preparation.

  • Acids (e.g., H₂SO₄) and bases (e.g., NaOH) for pH adjustment.

  • Acetonitrile (HPLC grade) for analytical purposes.

2. Sample Preparation:

  • Prepare stock solutions of each chlorophenol isomer in a suitable solvent (e.g., methanol (B129727) or water).

  • Prepare aqueous working solutions of the desired concentration (e.g., 20 mg/L) by diluting the stock solution with deionized water.

  • Adjust the pH of the working solutions to the desired levels (e.g., 2, 5.7, and 11) using dilute acid or base.

3. Photoreactor Setup:

  • A batch photoreactor is typically used, equipped with a UV lamp.

  • Commonly used UV sources include low-pressure mercury lamps (emitting primarily at 254 nm) or excimer lamps (e.g., XeBr at 282 nm or KrCl at 222 nm).[1][2][3]

  • The reactor vessel should be made of a material transparent to UV light, such as quartz.

  • A magnetic stirrer should be used to ensure the homogeneity of the solution during irradiation.

  • The temperature of the solution can be maintained using a water jacket or a temperature-controlled bath.

4. Irradiation Procedure:

  • Fill the photoreactor with the prepared chlorophenol solution.

  • Turn on the UV lamp to initiate the photodegradation process.

  • Collect aliquots of the solution at specific time intervals (e.g., every 10, 20, 30 minutes).

5. Analytical Methods:

  • The concentration of the remaining chlorophenol in the collected samples is typically determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • The degradation intermediates and final products can be identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The mineralization of the chlorophenols can be assessed by measuring the Total Organic Carbon (TOC) reduction and the release of chloride ions (Cl⁻) into the solution.

Visualizing the Process

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the UV degradation of chlorophenol isomers.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exp UV Irradiation Experiment cluster_analysis Analysis cluster_results Data Interpretation prep_stock Prepare Stock Solutions prep_work Prepare Working Solutions prep_stock->prep_work adjust_ph Adjust pH prep_work->adjust_ph reactor Photoreactor Setup adjust_ph->reactor irradiation UV Irradiation reactor->irradiation sampling Sample Collection at Intervals irradiation->sampling hplc HPLC Analysis (Concentration) sampling->hplc gcms GC-MS/LC-MS (Intermediates) sampling->gcms toc TOC & Chloride Analysis (Mineralization) sampling->toc kinetics Determine Degradation Kinetics hplc->kinetics pathway Identify Degradation Pathways gcms->pathway

Caption: A generalized workflow for studying the UV photodegradation of chlorophenols.

Degradation Signaling Pathway

The primary step in the photodegradation of chlorophenols under UV irradiation is the homolytic cleavage of the carbon-chlorine (C-Cl) bond. This is due to the C-Cl bond being the weakest bond in the molecule. This initial step leads to the formation of a chlorophenyl radical and a chlorine radical. The subsequent reactions are complex and can involve hydroxylation, dechlorination, and ring opening, ultimately leading to the formation of smaller organic acids and mineralization to CO₂, H₂O, and Cl⁻.

The following diagram illustrates the initial degradation step for the three chlorophenol isomers.

DegradationPathway cluster_isomers Chlorophenol Isomers cluster_radicals Initial Radical Formation CP2 2-Chlorophenol Rad2 2-Hydroxyphenyl Radical + Cl• CP2->Rad2 UV (C-Cl cleavage) CP3 3-Chlorophenol Rad3 3-Hydroxyphenyl Radical + Cl• CP3->Rad3 UV (C-Cl cleavage) CP4 4-Chlorophenol Rad4 4-Hydroxyphenyl Radical + Cl• CP4->Rad4 UV (C-Cl cleavage) Intermediates Further Reactions (Hydroxylation, Ring Opening) Rad2->Intermediates Rad3->Intermediates Rad4->Intermediates Mineralization Mineralization (CO2, H2O, Cl-) Intermediates->Mineralization

Caption: Initial degradation step of chlorophenol isomers under UV irradiation.

References

A Comparative Guide to Analytical Methods for 2-Chloro-4-methylphenol Detection in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary analytical methodologies for the quantification of 2-Chloro-4-methylphenol in soil matrices: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The performance of these methods is evaluated based on key validation parameters, supported by experimental data from various studies.

Method Performance Comparison

The selection of an appropriate analytical method for this compound analysis is contingent on factors such as required sensitivity, sample throughput, and available instrumentation. Below is a summary of performance characteristics for HPLC and GC-based methods, synthesized from published analytical validations.

ParameterHPLC-DADGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Limit of Detection (LOD) 2-3 µg/kg[1]~0.1 µg/L (for most chlorophenols)
Limit of Quantification (LOQ) 0.01 mg/kg[1]Not explicitly stated for this analyte, but generally low µg/kg range.
Linearity (R²) > 0.99> 0.99[2]
Recovery 90% - 118%[1]70 - 106%[2]
Precision (%RSD) 0.1% - 8.5%[1]< 10%[2]
Sample Derivatization Not requiredMay be required for improved volatility and sensitivity.[3]

Note: The presented data is a synthesis from multiple sources to provide a comparative overview. Performance characteristics can vary based on the specific sample matrix, instrumentation, and chosen extraction method.

Experimental Protocols

Detailed methodologies for two common approaches are provided below.

HPLC-DAD Method Following Matrix Solid-Phase Dispersion (MSPD) Extraction

This method is characterized by its simplicity, reduced solvent consumption, and high recovery rates.[1]

A. Sample Preparation and Extraction:

  • Weigh 1.0 g of a homogenized soil sample and place it in a glass mortar.

  • Add 2.0 g of silica (B1680970) gel to the mortar and blend with the soil sample using a pestle.

  • Add 2.0 mL of distilled water and continue to blend until a homogenous mixture is achieved.

  • Transfer the mixture to a glass column.

  • Elute the analytes by passing 10 mL of dichloromethane (B109758) through the column.

  • Collect the eluate and add 0.5 mL of ethylene (B1197577) glycol.

  • Concentrate the extract to a small volume using a gentle stream of nitrogen.

  • Dilute the final extract to 1.0 mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter prior to HPLC analysis.

B. HPLC-DAD Conditions:

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with phosphoric or formic acid) is a typical mobile phase.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS generally offers higher sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[2]

A. Sample Preparation and Extraction (Using Accelerated Solvent Extraction - ASE):

  • Mix the soil sample with a drying agent like sodium sulfate.

  • Place the sample into an extraction cell.

  • Perform accelerated solvent extraction with water as the solvent.[5][6]

  • Optimized ASE parameters may include an extraction temperature of 125°C.[5]

  • The resulting aqueous extract can be further concentrated using solid-phase microextraction (SPME) for enhanced sensitivity.[5][7]

B. GC-MS Conditions:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5MS (or equivalent), is suitable.[8]

  • Carrier Gas: Helium at a constant flow rate.[8]

  • Injection Mode: Splitless injection is used for trace analysis.[9]

  • Temperature Program: An optimized temperature ramp is crucial for the separation of target analytes from matrix interferences.

  • Mass Spectrometer: Operated in Single Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[9]

Methodology Visualization

The following diagrams illustrate the experimental workflows.

cluster_extraction Sample Extraction & Preparation cluster_analysis Instrumental Analysis A Soil Sample Collection B Homogenization A->B C Weighing & Mixing with Silica Gel B->C D Column Packing C->D E Elution with Dichloromethane D->E F Concentration & Reconstitution E->F G HPLC-DAD Analysis F->G H Data Acquisition & Processing G->H

Caption: Workflow for HPLC-DAD analysis of this compound in soil.

cluster_extraction Sample Extraction & Preparation cluster_analysis Instrumental Analysis A Soil Sample Collection B Accelerated Solvent Extraction (ASE) A->B C Solid-Phase Microextraction (SPME) B->C D GC-MS Analysis C->D E Data Acquisition & Processing D->E

Caption: Workflow for GC-MS analysis of this compound in soil.

Discussion

Both HPLC-DAD and GC-MS are robust techniques for the determination of this compound in soil.

The HPLC-DAD method combined with MSPD is advantageous due to its simplicity, speed, and reduced use of organic solvents.[1] It provides excellent recovery and precision, making it well-suited for routine analysis of a large number of samples.

The GC-MS method , particularly when coupled with extraction techniques like ASE and SPME, offers superior sensitivity and selectivity.[2][7] This makes it the preferred method for detecting trace levels of contamination or for analyzing complex soil matrices where interferences may be a concern. The mass spectrometric detection provides definitive identification of the analyte.

The choice between these methods will ultimately depend on the specific analytical requirements, including the desired detection limits, the nature of the soil samples, and the available laboratory instrumentation.

References

Inter-Laboratory Comparison of 2-Chloro-4-methylphenol Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of 2-Chloro-4-methylphenol, a compound relevant in pharmaceutical development and environmental monitoring.[1] It is designed for researchers, scientists, and drug development professionals to compare analytical methodologies and understand their relative performance based on synthesized data from a proficiency testing program.

Overview of the Inter-Laboratory Comparison (ILC)

An Inter-Laboratory Comparison (ILC) is a crucial exercise to assess the proficiency of laboratories in performing a specific analysis.[2] It helps in evaluating the reproducibility and accuracy of analytical methods across different facilities. The typical workflow involves the distribution of a homogenous test material to participating laboratories, subsequent analysis, and a statistical evaluation of the submitted results.[2][3]

The following diagram illustrates the conceptual workflow of this inter-laboratory comparison for this compound analysis.

ILC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase prep Preparation of Homogenous Test Material (Spiked Matrix) dist Distribution to Participating Laboratories prep->dist labA Laboratory A (e.g., GC-MS) dist->labA labB Laboratory B (e.g., HPLC-UV) dist->labB labC Laboratory C (e.g., LC-MS/MS) dist->labC submission Data Submission labA->submission labB->submission labC->submission stats Statistical Analysis (e.g., z-scores, recovery) submission->stats report Final Comparison Report stats->report

Figure 1: Conceptual workflow of the inter-laboratory comparison study.

Comparative Performance Data

The following table summarizes the performance of three common analytical methods for the quantification of this compound. The data is a synthesized representation from a proficiency testing panel using spiked water samples to illustrate typical performance characteristics.[4]

ParameterMethod A: GC-MS (SIM)Method B: HPLC-UVMethod C: LC-MS/MS
Linearity (r²) >0.999>0.998>0.999
Limit of Detection (LOD) 0.1 µg/L5 µg/L0.05 µg/L
Limit of Quantification (LOQ) 0.5 µg/L15 µg/L0.2 µg/L
Mean Recovery (%) 98.595.2101.3
Precision (RSD %) 4.88.23.5

This data is illustrative and should be confirmed through in-house validation.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques compared in this guide are provided below.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive and specific quantification of this compound.

  • Sample Preparation:

    • Acidify a 500 mL water sample to a pH < 2 with sulfuric acid.

    • Extract the sample three times with 50 mL of dichloromethane (B109758) in a separatory funnel.[4]

    • Dry the combined organic extracts over anhydrous sodium sulfate.[4]

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

    • Add an appropriate internal standard (e.g., 2,4,6-tribromophenol).[4]

  • GC-MS Analysis:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysoxane capillary column.[4]

    • Injector: Splitless mode at 250°C.[4]

    • Oven Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.[4]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of phenolic compounds.[5]

  • Sample Preparation:

    • For liquid samples, filter through a 0.45 µm syringe filter into an HPLC vial.[1]

    • For solid samples, accurately weigh a suitable amount, dissolve in a known volume of diluent (e.g., methanol (B129727)/water mixture), sonicate for 15 minutes, and filter.[1]

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.[5]

    • Detection Wavelength: 280 nm.[5]

    • Injection Volume: 10 µL.[5]

Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity, making it ideal for trace-level analysis.

  • Sample Preparation:

    • Filter a 50 mL water sample through a 0.45 µm membrane.[4]

    • Add an internal standard (e.g., a stable isotope-labeled analog of this compound).[4]

    • The sample can be directly injected or subjected to solid-phase extraction for pre-concentration if necessary.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column suitable for mass spectrometry.

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

The following diagram illustrates a generalized analytical workflow for the chromatographic analysis of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection extraction Extraction / Dilution sample->extraction filtration Filtration extraction->filtration hplc HPLC-UV filtration->hplc gcms GC-MS filtration->gcms lcmsms LC-MS/MS filtration->lcmsms integration Peak Integration hplc->integration gcms->integration lcmsms->integration quantification Quantification integration->quantification report Reporting quantification->report

Figure 2: Generalized workflow for chromatographic analysis.

Conclusion

The choice of analytical method for this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • GC-MS offers a good balance of sensitivity and specificity and is a widely used technique.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control and analysis of higher concentration samples.[5]

  • LC-MS/MS provides the highest sensitivity and is the preferred method for trace-level detection and quantification in complex matrices.[4]

This guide provides a framework for comparing these methods based on typical performance data observed in inter-laboratory studies. It is recommended that laboratories perform in-house validation to establish their own performance characteristics for the analysis of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Chlorophenol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable detection of chlorophenols in environmental and biological samples is crucial due to their toxicity and persistence. Cross-validation of analytical methods is a vital process to ensure that data generated by different techniques are comparable, robust, and reliable.[1][2] This guide provides an objective comparison of common analytical methods for chlorophenol detection, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The performance of these methods is evaluated based on key validation parameters, supported by detailed experimental protocols.

Comparative Analysis of Method Performance

The choice of an analytical method for chlorophenol analysis is influenced by factors such as required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation.[3][4] Below is a summary of the performance characteristics for various methods based on data from multiple studies.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Electrochemical SensorsSpectrophotometry
Limit of Detection (LOD) 0.2 ng/L - 2.5 µg/L[5][6][7][8]10 µg/L - 179 ng/mL[5]0.01 µM - 0.286 µM[9][10]0.01 mg/L[11]
Linearity (R²) > 0.99[3][7]> 0.99[3][12]Not consistently reported0.9970[11]
Recovery (%) 70 - 106%[3]67.9 - 102%[3][13]High recovery rates reported[9]81.7 - 95.2%[11]
Precision (RSD) < 10%[3][7]< 12%[3]Not consistently reported< 3.7%[11]
Derivatization Often required to increase volatility[4][14]Not typically required[4]Not requiredRequired (colorimetric reaction)[11]

Experimental Workflows and Logical Relationships

A cross-validation workflow ensures that different analytical methods yield comparable results for the same set of samples. This process is fundamental for method transfer between laboratories or when replacing an existing method with a new one.[1]

cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_gcms Method A: GC-MS cluster_hplc Method B: HPLC-UV cluster_validation Cross-Validation Parameter Assessment cluster_comparison Statistical Comparison Sample Homogenized Sample Aliquots Spike Spike with Known Concentrations of Chlorophenols & Internal Standards Sample->Spike SPE_GC Solid Phase Extraction (SPE) Spike->SPE_GC Aliquot 1 SPE_HPLC Solid Phase Extraction (SPE) Spike->SPE_HPLC Aliquot 2 Deriv_GC Derivatization (e.g., Acetylation) SPE_GC->Deriv_GC GCMS_Analysis GC-MS Analysis Deriv_GC->GCMS_Analysis Accuracy Accuracy (% Recovery) GCMS_Analysis->Accuracy Precision Precision (RSD%) GCMS_Analysis->Precision Linearity Linearity (R²) GCMS_Analysis->Linearity LOD LOD / LOQ GCMS_Analysis->LOD Selectivity Selectivity GCMS_Analysis->Selectivity HPLC_Analysis HPLC-UV Analysis SPE_HPLC->HPLC_Analysis HPLC_Analysis->Accuracy HPLC_Analysis->Precision HPLC_Analysis->Linearity HPLC_Analysis->LOD HPLC_Analysis->Selectivity Stat_Test Statistical Tests (e.g., t-test, F-test) Accuracy->Stat_Test Precision->Stat_Test Linearity->Stat_Test LOD->Stat_Test Selectivity->Stat_Test Conclusion Conclusion on Method Equivalence or Bias Stat_Test->Conclusion

A typical workflow for the cross-validation of two analytical methods.

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for the analysis of chlorophenols using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure for the analysis of chlorophenols in water samples, often requiring a derivatization step to improve the volatility of the analytes.[4][14]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Acidify the water sample (e.g., 100 mL) to a pH < 2 with a suitable acid.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Elute the trapped chlorophenols with a suitable organic solvent like ethyl acetate (B1210297).

  • Derivatization (Acetylation):

    • To the eluate, add acetic anhydride (B1165640) and a catalyst (e.g., potassium carbonate).

    • Heat the mixture to facilitate the conversion of chlorophenols to their more volatile acetate esters.[5]

    • After cooling, the organic layer is separated and concentrated.

  • GC-MS Analysis:

    • Injector: Splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 60 °C (hold for 1 min), ramp to 245 °C at 10 °C/min (hold for 5 min).[4][15]

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for each chlorophenol derivative.[4]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC-UV is a robust technique suitable for the analysis of a wide range of chlorophenols without the need for derivatization.[3][4]

  • Sample Preparation:

    • The sample can be prepared using a similar SPE protocol as described for GC-MS to allow for a direct comparison.

    • The final extract is evaporated and reconstituted in the mobile phase.

  • HPLC-UV Analysis:

    • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is commonly used.[3]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with acetic or phosphoric acid) is typical. For example, a mixture of acetonitrile and 43.7 mM acetic acid (40:60 v/v) at pH 2.5.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for the chlorophenols of interest (e.g., 280 nm).[5]

    • Injection Volume: 20 µL.

Signaling Pathways and Experimental Logic

The validation of an analytical method is a structured process to demonstrate its suitability for the intended purpose. The following diagram illustrates the key parameters that are assessed during method validation.

cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity cluster_specificity Specificity/Selectivity cluster_linearity Linearity & Range cluster_robustness Robustness Validation Analytical Method Validation Recovery Recovery Studies (Spiked Samples) Validation->Recovery Repeatability Repeatability (Intra-assay) Validation->Repeatability Reproducibility Reproducibility (Inter-assay) Validation->Reproducibility LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Interference Interference Studies (Matrix Effects) Validation->Interference Calibration Calibration Curve (R²) Validation->Calibration Variations Deliberate Variations in Method Parameters Validation->Variations

Key parameters for establishing the suitability of an analytical method.

Conclusion

Both GC-MS and HPLC-UV are powerful techniques for the determination of chlorophenols. The choice between them often depends on the specific requirements of the analysis. GC-MS generally offers higher sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[4] The mass spectrometric detection provides definitive identification of the analytes. HPLC-UV is a robust and more accessible technique that is well-suited for the analysis of a wide range of chlorophenols without the need for derivatization.[3][4] Its sensitivity may be lower than GC-MS, but it is often sufficient for many monitoring applications.[3]

A thorough cross-validation, as outlined in this guide, is essential to ensure data equivalency when using different analytical methods for the same purpose. This process provides confidence in the analytical results and allows for greater flexibility in laboratory operations.[3]

References

Comparative Toxicity of 2-Chloro-4-methylphenol and Its Degradation Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative toxicological assessment of 2-chloro-4-methylphenol, a compound used in various industrial applications, and its known degradation products. The information is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of the potential environmental and health impacts of this chemical and its biotransformation.

Executive Summary

This compound is a chlorinated phenolic compound with applications as an intermediate in the manufacturing of agrochemicals and other products.[1] Its release into the environment raises concerns due to its potential toxicity. This guide synthesizes available data on the toxicity of the parent compound and its degradation products, highlighting the need for further research into the comparative toxicology of its metabolites. While acute toxicity data for this compound is established, a significant data gap exists for its degradation products, making a direct quantitative comparison challenging.

Data Presentation: Acute Toxicity Profile

Chemical CompoundCAS NumberTest SpeciesRoute of AdministrationToxicity ValueReference
This compound6640-27-3Not SpecifiedOralLD50: 500 mg/kg[2]
This compound6640-27-3Not SpecifiedDermalLD50: 1,100 mg/kg[2]
This compound6640-27-3Not SpecifiedInhalationLC50/4h: 11 mg/l[2]

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%

Degradation of this compound

This compound can be degraded in the environment through various processes, including microbial degradation and photodegradation. These processes can lead to the formation of several intermediate and final degradation products.

Microbial Degradation

Studies have shown that certain microorganisms can metabolize this compound. One identified pathway involves the conversion to 5-chloro-3-methylcatechol , which is then subject to ortho-cleavage, leading to the formation of 2-methyl-4-carboxymethylenebut-2-en-4-olide .[3][4]

Photodegradation

Exposure to light can also induce the transformation of this compound. Photodegradation studies have identified methylhydroquinone and methylhydroxybenzoquinone as major photoproducts.[5]

The following diagram illustrates the known degradation pathways of this compound.

G This compound This compound 5-Chloro-3-methylcatechol 5-Chloro-3-methylcatechol This compound->5-Chloro-3-methylcatechol Microbial Degradation Methylhydroquinone Methylhydroquinone This compound->Methylhydroquinone Photodegradation Methylhydroxybenzoquinone Methylhydroxybenzoquinone This compound->Methylhydroxybenzoquinone Photodegradation 2-Methyl-4-carboxymethylenebut-2-en-4-olide 2-Methyl-4-carboxymethylenebut-2-en-4-olide 5-Chloro-3-methylcatechol->2-Methyl-4-carboxymethylenebut-2-en-4-olide Ortho-cleavage

Caption: Degradation pathways of this compound.

Comparative Toxicity Assessment: A Critical Data Gap

While the degradation of this compound is a crucial aspect of its environmental fate, a comprehensive understanding of the associated toxicological risks requires a comparative assessment of the parent compound and its degradation products. The transformation of chlorophenols can sometimes lead to the formation of intermediate compounds with increased toxicity.[6] However, the current body of scientific literature lacks specific quantitative toxicity data for the identified degradation products of this compound, such as 2-methyl-4-carboxymethylenebut-2-en-4-olide, 5-chloro-3-methylcatechol, methylhydroquinone, and methylhydroxybenzoquinone. This absence of data precludes a direct and quantitative comparison of their toxicity relative to the parent compound.

Experimental Protocols

To address the existing data gaps, standardized toxicological testing of the degradation products is essential. The following outlines general experimental protocols that can be adapted for a comparative toxicity assessment.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

This method is a sequential dosing test that uses a smaller number of animals to estimate the LD50.

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and are acclimatized for at least 5 days before the study.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil).

  • Administration: A single animal is dosed with the starting dose level.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down by a constant factor.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake)

This assay assesses the viability of cells in culture after exposure to a test substance.

  • Cell Culture: A suitable cell line (e.g., human hepatocytes, fibroblasts) is cultured in appropriate media and conditions.

  • Exposure: Cells are seeded in multi-well plates and exposed to a range of concentrations of the test substance for a defined period (e.g., 24 hours).

  • Neutral Red Staining: The cells are incubated with a neutral red solution, a vital dye that is taken up by viable cells.

  • Extraction and Measurement: The incorporated dye is extracted, and the absorbance is measured using a spectrophotometer.

  • Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is determined.

The following diagram provides a workflow for a comparative in vitro cytotoxicity assessment.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Assessment cluster_3 Analysis A Cell Culture (e.g., Human Hepatocytes) C Seed Cells in Multi-well Plates A->C B Prepare Stock Solutions (Parent Compound & Degradation Products) D Expose Cells to a Range of Concentrations B->D C->D E Incubate for a Defined Period (e.g., 24 hours) D->E F Perform Cytotoxicity Assay (e.g., Neutral Red Uptake) E->F G Measure Absorbance F->G H Calculate IC50 Values G->H I Comparative Toxicity Analysis H->I

Caption: Workflow for in vitro cytotoxicity assessment.

Signaling Pathways

The specific signaling pathways affected by this compound and its degradation products are not well-elucidated in the current literature. However, chlorophenols, in general, are known to induce toxicity through various mechanisms, including oxidative stress and disruption of cellular membranes. Further research is needed to identify the specific molecular targets and signaling cascades affected by this compound and its metabolites to better understand their toxic mechanisms.

Conclusion and Future Directions

This guide highlights the current state of knowledge regarding the toxicity of this compound and its degradation products. While the acute toxicity of the parent compound has been characterized, a significant knowledge gap exists concerning the toxicological profiles of its metabolites. To ensure a comprehensive risk assessment, future research should prioritize the following:

  • Isolation and identification of all major degradation products of this compound under various environmental conditions.

  • Quantitative toxicological testing of the identified degradation products using standardized in vivo and in vitro assays.

  • Mechanistic studies to elucidate the specific signaling pathways and molecular targets affected by this compound and its degradation products.

By addressing these research needs, a more complete and accurate assessment of the environmental and health risks associated with this compound can be achieved.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Chloro-4-methylphenol and materials contaminated with it are considered hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with regulations.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also a combustible liquid.[2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required when handling this compound and its waste.

PPE CategorySpecificationSource
Eye ProtectionEyeshields, chemical safety goggles, or face shield.[2]
Hand ProtectionProtective gloves (e.g., type ABEK (EN14387) respirator filter).[2]
Body ProtectionProtective clothing, lab coat.[1]
Respiratory ProtectionUse in a well-ventilated area or with a suitable respirator.[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled in a systematic and compliant manner. This involves proper segregation, containment, labeling, and arrangement for professional disposal.

1. Waste Segregation:

  • Do not mix this compound waste with non-hazardous waste.

  • Segregate liquid waste from solid waste contaminated with this chemical (e.g., pipette tips, gloves, absorbent materials).[4][5]

  • Keep halogenated solvent wastes separate from non-halogenated solvent wastes, as disposal costs can differ.[6]

2. Waste Collection and Containment:

  • Collect waste in a designated, leak-proof, and sealable container that is chemically compatible with chlorinated phenols. The original container is often a suitable choice.[7][8][9]

  • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[10]

  • Store liquid waste containers in secondary containment to prevent spills.[7][8]

3. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE".[4][9]

  • Identify the contents as "this compound" and list any other components and their approximate percentages.[9]

  • Affix a hazardous waste label as soon as the container is first used for waste accumulation.[6][8]

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10][11]

  • Ensure the storage area is a dry, cool, and well-ventilated place, away from incompatible materials such as bases, acid anhydrides, and acid chlorides.[3]

  • Keep containers securely closed at all times, except when adding waste.[6][8][10]

5. Arranging for Disposal:

  • Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1][12]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[4][11]

  • Do not attempt to treat the chemical waste unless you are trained and equipped to do so through methods like advanced oxidation processes or bioremediation.[13]

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

EmergencyProcedure
Spill Evacuate the area. If safe to do so and with appropriate PPE, contain the spill using absorbent materials. Collect the cleanup materials as hazardous waste.[7][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][14]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[3][7]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Call for a doctor immediately.[1][3]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

A Step 1: Assess Hazards & Wear PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste (Solid vs. Liquid, Halogenated) A->B F Spill or Exposure Event A->F C Step 3: Collect in Labeled Container ('HAZARDOUS WASTE', Chemical Name) B->C D Step 4: Store Securely (Closed Container, Secondary Containment, SAA) C->D E Step 5: Arrange Professional Disposal (Contact EHS/Waste Vendor) D->E G Follow Emergency Procedures F->G IMMEDIATE ACTION G->C Contain & Collect Spill Debris

References

Essential Safety and Operational Guide for Handling 2-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-Chloro-4-methylphenol, tailored for researchers, scientists, and drug development professionals. Strict adherence to these protocols is crucial to ensure personal safety and regulatory compliance.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazard classifications:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.[1]

  • Skin Irritation (Category 2) : Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₇ClO[4]
Molecular Weight 142.58 g/mol [3]
CAS Number 6640-27-3[2]
Physical State Liquid[3]
Boiling Point 195-196 °C[3]
Density 1.211 g/mL at 25 °C[3]
Flash Point 86 °C (closed cup)[3]

Toxicological Data

EndpointValueSpeciesSource
LD50 (Oral) 500 mg/kg (ATE)Not specified[1]
LD50 (Dermal) 1,100 mg/kg (ATE)Not specified[1]
LC50 (Inhalation) 11 mg/l (ATE)Not specified[1]

ATE: Acute Toxicity Estimate

Operational Plan: Handling this compound

A systematic approach is essential for the safe handling of this compound. The following step-by-step operational plan must be followed.

Pre-Handling Procedures
  • Engineering Controls Verification : Ensure a certified chemical fume hood is operational. An eyewash station and safety shower must be readily accessible.[5]

  • PPE Inspection : Confirm that all required Personal Protective Equipment (PPE) is available, in good condition, and appropriate for the task.

  • Documentation Review : Review the Safety Data Sheet (SDS) for this compound before beginning any work.

  • Waste Container Preparation : Have a designated and properly labeled hazardous waste container ready for all chemical waste.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Hand Protection Double-gloving with nitrile gloves for incidental contact. For prolonged handling or spills, heavy-duty neoprene or butyl rubber gloves are recommended.[5]
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a risk of splashing.[5]
Skin and Body Protection A flame-resistant lab coat must be worn at all times.[5]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if working outside a fume hood is unavoidable.[5]
Handling Protocol
  • Don PPE : Put on all required PPE before entering the designated handling area.

  • Work in Fume Hood : Conduct all weighing and transferring of the compound within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Dispensing : When transferring the liquid, do so slowly to avoid splashing. Keep the container closed when not in use.

  • Avoid Contamination : Do not allow the chemical to come into contact with skin, eyes, or clothing.

Post-Handling Procedures
  • Decontamination : Thoroughly decontaminate the work area with a suitable cleaning agent.

  • Waste Disposal : Dispose of all contaminated materials, including disposable PPE, in the designated hazardous waste container.

  • Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after completing work.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Liquid Waste : Collect all liquid waste, including reaction mixtures and rinsing solvents, in a separate, compatible, and clearly labeled hazardous waste container for chlorinated organic compounds.[5]

  • Solid Waste : Collect all solid waste contaminated with this compound, such as contaminated gloves, weighing paper, and disposable labware, in a dedicated, clearly labeled hazardous waste container.[5]

  • Sharps : Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.[5]

Disposal Procedure
  • Container Management : All waste containers must be kept securely closed except when adding waste.

  • Storage : Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Prohibited Disposal : Do not dispose of this compound down the drain or in the regular trash.[5]

  • Institutional Procedures : Follow your institution's specific procedures for hazardous waste pickup and disposal.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under the safety shower. Seek immediate medical attention.[5]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][7]
Spill Response
Spill SizeProcedure
Minor Spill (within a fume hood) Ensure appropriate PPE is worn. Use an absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. Carefully collect the absorbed material into a labeled hazardous waste container. Decontaminate the spill area with a suitable solvent and then wash with soap and water.[5]
Major Spill (outside a fume hood or a large volume) Evacuate the immediate area and alert others. If the spill is flammable, extinguish all ignition sources. Close the doors to the affected area and post a warning sign. Contact your institution's emergency response team or environmental health and safety department immediately.[5]

Experimental Workflow and Safety Procedures

cluster_pre_handling Pre-Handling cluster_handling Handling Protocol cluster_post_handling Post-Handling cluster_emergency Emergency Response pre_handling_start Start: Pre-Handling Checks verify_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) pre_handling_start->verify_controls inspect_ppe Inspect Personal Protective Equipment verify_controls->inspect_ppe review_sds Review Safety Data Sheet (SDS) inspect_ppe->review_sds prepare_waste Prepare Labeled Waste Container review_sds->prepare_waste pre_handling_end Ready for Handling prepare_waste->pre_handling_end don_ppe Don Appropriate PPE pre_handling_end->don_ppe work_in_hood Work in Chemical Fume Hood don_ppe->work_in_hood transfer_chemical Transfer Chemical Carefully work_in_hood->transfer_chemical close_container Keep Container Closed When Not in Use transfer_chemical->close_container decontaminate_area Decontaminate Work Area close_container->decontaminate_area dispose_waste Dispose of Contaminated Materials decontaminate_area->dispose_waste personal_hygiene Wash Hands and Exposed Skin dispose_waste->personal_hygiene post_handling_end Procedure Complete personal_hygiene->post_handling_end spill_or_exposure Spill or Exposure Occurs exposure_response Initiate Exposure Response spill_or_exposure->exposure_response Exposure spill_response Initiate Spill Response spill_or_exposure->spill_response Spill

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.